tert-Butyl (2-oxocyclohexyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIGUHHFUUAJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure of tert-Butyl (2-oxocyclohexyl)carbamate
This document provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of this compound. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.
Molecular Structure
This compound is an organic compound that incorporates a cyclohexanone ring substituted with a tert-butoxycarbonylamino group (commonly known as a Boc-protected amine). The core structure consists of a six-membered cyclohexane ring containing a ketone functional group at the second position. A carbamate group is attached to the adjacent carbon (position 1), with the nitrogen atom bonded to the ring and the carbonyl oxygen bonded to a tert-butyl group.
The presence of the chiral center at the C1 position means that the molecule can exist as a racemic mixture of enantiomers or as a specific stereoisomer. The general structure is depicted below.
Caption: General molecular structure of this compound.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molar Mass | 213.27 g/mol | [1] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [1] |
| Boiling Point (Predicted) | 335.9 ± 31.0 °C | [1] |
| pKa (Predicted) | 11.18 ± 0.20 | [1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the structure of this compound. The combination of NMR and IR spectroscopy provides a detailed fingerprint of the molecule's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~ 1.45 | Singlet, 9H (tert-butyl group, -C(CH₃)₃) |
| 1.60 - 2.50 | Multiplets, 8H (cyclohexane ring protons, -CH₂-) | |
| ~ 4.00 | Multiplet, 1H (cyclohexane ring proton, -CH-NH-) | |
| ~ 5.00 | Broad singlet, 1H (carbamate proton, -NH-) | |
| ¹³C NMR | ~ 28.4 | Methyl carbons of the tert-butyl group |
| 25.0 - 42.0 | Methylene carbons of the cyclohexane ring | |
| ~ 55.0 | Methine carbon of the cyclohexane ring (-CH-NH-) | |
| ~ 80.0 | Quaternary carbon of the tert-butyl group | |
| ~ 155.0 | Carbonyl carbon of the carbamate group | |
| ~ 208.0 | Carbonyl carbon of the ketone group |
Note: Exact chemical shifts can vary depending on the solvent and stereochemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Carbamate |
| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclohexane and tert-butyl) |
| ~ 1715 | C=O Stretch | Ketone |
| ~ 1690 | C=O Stretch | Carbamate |
Synthesis Protocol Overview
A standard and efficient method for the synthesis of this compound involves the protection of the amino group of 2-aminocyclohexanone hydrochloride using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol:
-
Dissolution: 2-aminocyclohexanone hydrochloride is dissolved in a suitable solvent mixture, such as dichloromethane and water.
-
Basification: A base, typically sodium bicarbonate or triethylamine, is added to neutralize the hydrochloride salt and deprotonate the amine, making it nucleophilic.
-
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion. The nucleophilic amine attacks the electrophilic carbonyl carbon of Boc₂O, leading to the formation of the carbamate.
-
Workup and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography, to yield pure this compound.
Caption: A typical workflow for the synthesis of this compound.
References
tert-Butyl (2-oxocyclohexyl)carbamate chemical properties and IUPAC name
An In-depth Technical Guide to tert-Butyl (2-oxocyclohexyl)carbamate
This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and analytical methodologies for this compound, targeted towards researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
The systematic IUPAC name for the compound is This compound . It is a carbamate derivative of 2-aminocyclohexanone, where the amine group is protected by a tert-butoxycarbonyl (Boc) group.
Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C11H19NO3[1] |
| Molar Mass | 213.27 g/mol [1] |
| Boiling Point (Predicted) | 335.9 ± 31.0 °C[1] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³[1] |
| pKa (Predicted) | 11.18 ± 0.20[1] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound were not detailed in the provided search results, a general approach for the synthesis of tert-butyl carbamates involves the reaction of a corresponding amine with di-tert-butyl dicarbonate (Boc anhydride).
A plausible analytical method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC). A general protocol is outlined below.
Analytical Method: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment and quantification of non-volatile impurities in this compound.
Instrumentation:
-
HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection, wavelength to be determined based on the chromophore of the molecule (typically in the range of 200-220 nm for a carbamate without other strong chromophores).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analytical purity determination of a chemical compound like this compound using HPLC.
References
Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate from 2-aminocyclohexanone
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-oxocyclohexyl)carbamate from 2-aminocyclohexanone. The core of this transformation is the protection of the primary amine functionality as a tert-butoxycarbonyl (Boc) carbamate, a crucial step in many multi-step organic syntheses. This document outlines a representative experimental protocol, summarizes key quantitative parameters, and includes detailed visualizations of the reaction workflow and mechanism. The methodologies presented are based on well-established procedures for the Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O).[1][2]
Introduction
The protection of amine functional groups is a fundamental strategy in organic synthesis, preventing unwanted side reactions during subsequent chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile cleavage under moderately acidic conditions.[1] The target compound, this compound, is a valuable building block where the ketone functionality remains available for further modification while the nucleophilicity of the adjacent amine is masked. This guide details a standard and reliable method for its preparation from 2-aminocyclohexanone, typically available as its hydrochloride salt.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of the amino group of 2-aminocyclohexanone on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a mild base to neutralize the acid generated during the reaction and to ensure the amine is in its free, nucleophilic form.
Reaction Scheme
Caption: General reaction for the Boc protection of 2-aminocyclohexanone.
The logical workflow for this synthesis follows a standard sequence of reaction, work-up, and purification.
Logical Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis. The values are based on typical laboratory-scale preparations reported for analogous amine protection reactions.[2]
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Value | Notes |
| Starting Material | 2-Aminocyclohexanone·HCl | Typically used as the more stable hydrochloride salt. |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.2 molar equivalents relative to the amine. |
| Base | Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) | 2.5 - 3.0 molar equivalents (for NaHCO₃) or 2.2 molar equivalents (for Et₃N) to neutralize HCl and the reaction byproduct. |
| Solvent System | Dioxane/Water (1:1) or THF | A biphasic system with a mild inorganic base or an anhydrous system with an organic base are common. |
| Reaction Temperature | 0 °C to Room Temperature (~25 °C) | The reaction is often initiated at 0 °C and allowed to warm to room temperature. |
| Reaction Time | 12 - 24 hours | Progress should be monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 85% - 95% | Yield is dependent on reaction scale, purity of reagents, and purification efficiency. |
Table 2: Product Characterization Data
| Property | Value | Method of Determination |
| Molecular Formula | C₁₁H₁₉NO₃ | Mass Spectrometry |
| Molecular Weight | 213.27 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| ¹H NMR (CDCl₃) | Predicted δ (ppm): 5.5-5.0 (br s, 1H, NH), 4.2-3.8 (m, 1H, CH-N), 2.5-1.6 (m, 8H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm): 209 (C=O), 155 (N-C=O), 80 (O-C(CH₃)₃), 55 (CH-N), 42, 35, 28, 27, 24 (CH₂) | NMR Spectroscopy |
Note: NMR chemical shifts are predicted based on the chemical structure and data from similar compounds. Actual values may vary.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Equipment:
-
2-Aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) portion-wise while stirring. Ensure the base dissolves and the solution is stirred for 10-15 minutes to neutralize the hydrochloride salt.
-
Addition of Boc₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) dissolved in a small amount of 1,4-dioxane dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12 to 24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting amine spot is no longer visible.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with water (2x) and then with brine (1x). The aqueous washes help remove unreacted salts and water-soluble byproducts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion
The synthesis of this compound is a straightforward and high-yielding reaction involving the protection of 2-aminocyclohexanone with di-tert-butyl dicarbonate. The procedure is robust and utilizes common laboratory reagents and techniques. The resulting product is a versatile intermediate for further synthetic elaborations, particularly in the development of novel pharmaceutical compounds and complex organic molecules.
References
An In-depth Technical Guide to tert-Butyl (2-oxocyclohexyl)carbamate and a Closely Related Synthetic Intermediate
Disclaimer: This document provides a comprehensive technical overview of tert-Butyl (2-oxocyclohexyl)carbamate (CAS No. 291533-10-3). Due to the limited availability of detailed public data for this specific compound, this guide also includes an in-depth analysis of a structurally related and well-documented synthetic intermediate, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate . This related compound serves as a key building block in the synthesis of the anticoagulant drug Edoxaban. The methodologies and data presented for the related compound are intended to provide valuable insights for researchers and drug development professionals working with similar chemical scaffolds.
Introduction to this compound
This compound is a carbamate derivative of 2-aminocyclohexanone. The presence of the ketone and the Boc-protected amine functionalities makes it a potentially versatile intermediate in organic synthesis.
Physicochemical Properties
A summary of the known and predicted physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 291533-10-3 | N/A |
| Molecular Formula | C₁₁H₁₉NO₃ | N/A |
| Molecular Weight | 213.27 g/mol | N/A |
| Predicted Boiling Point | 335.9 ± 31.0 °C | N/A |
| Predicted Density | 1.06 ± 0.1 g/cm³ | N/A |
In-Depth Analysis of a Related Synthetic Intermediate: tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Given the scarcity of detailed experimental data for this compound, we will now focus on the closely related compound, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This compound is a crucial intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor.[1] The free base has the CAS number 365998-36-3, and it is often handled as its oxalate salt (CAS: 1210348-34-7).[2][3]
Physicochemical Properties of the Related Intermediate
The known and predicted properties of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and its oxalate salt are summarized in Table 2.
| Property | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate | Source |
| CAS Number | 365998-36-3 | 1210348-34-7 | [2][3] |
| Molecular Formula | C₁₄H₂₇N₃O₃ | C₁₆H₂₉N₃O₇ | [2][4] |
| Molecular Weight | 285.38 g/mol | 375.42 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | Solid | [5][6] |
| Predicted Boiling Point | 434.4 ± 45.0 °C | N/A | [5][6] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | N/A | [5][6] |
| Solubility | Slightly soluble in water; soluble in dichloromethane, tetrahydrofuran, and methanol. | N/A | [5] |
| Storage | 2-8°C, protect from light | Inert atmosphere, 2-8°C | [6] |
Experimental Protocols
This protocol describes the synthesis of the oxalate salt from a benzyl-protected precursor.
Materials:
-
Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Acetonitrile
-
Toluene
-
Oxalic acid
-
Ethyl acetate
Procedure:
-
Hydrogenolysis:
-
To a solution of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate (60 g, 192.7 mmol) in methanol (480 g), add 10% Pd/C (6.3 g, ~56% water content).[4]
-
Flush the reaction vessel with nitrogen three times, followed by hydrogen three times.
-
Maintain the hydrogen pressure at 0.4-0.6 MPa and heat the mixture to 50-60°C.[4]
-
Stir the reaction until hydrogen uptake ceases.
-
Cool the reaction, release the pressure, and replace the hydrogen atmosphere with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
-
Work-up and Crystallization of the Free Base:
-
Dissolve the residue in acetonitrile and filter any insoluble material.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Add toluene to the residue, heat to disperse, and then cool to 0-5°C to induce crystallization.
-
Collect the solid by filtration and dry to yield tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (yield ~87.7%).[4]
-
-
Formation of the Oxalate Salt:
-
To the residue obtained after hydrogenolysis, add ethyl acetate (20 mL) and anhydrous oxalic acid (493.6 mg).[7]
-
Stir the mixture at room temperature for 17 hours.
-
Collect the resulting crystals by filtration to obtain tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate.[7]
-
Spectroscopic Data
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and its subsequent conversion to the oxalate salt.
Caption: Synthesis of the target intermediate.
Role in Edoxaban Synthesis
This intermediate is a key building block in the synthesis of the anticoagulant Edoxaban. The following diagram shows the logical relationship.
Caption: Pathway to Edoxaban synthesis.
Conclusion
While detailed technical information for this compound is not extensively available in the public domain, a comprehensive analysis of the structurally similar and pharmaceutically relevant intermediate, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, provides valuable insights for researchers. The provided synthesis protocols, physicochemical data, and workflow diagrams for this related compound can serve as a strong foundation for the handling, characterization, and application of related carbamate structures in drug discovery and development. Further research into the specific properties and reactivity of this compound is warranted to fully elucidate its potential as a synthetic building block.
References
- 1. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, oxalic acid (1:1) | C16H29N3O7 | CID 46913548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dimethylethyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate | C14H27N3O3 | CID 46913549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate synthesis - chemicalbook [chemicalbook.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. ODM tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 7. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]
Spectroscopic Profile of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of tert-Butyl (2-oxocyclohexyl)carbamate, a key building block in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this molecule in research and development.
Chemical Structure and Properties
This compound is a carbamate-protected aminocyclohexanone derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine at the C2 position, adjacent to the carbonyl group, makes it a valuable intermediate for the synthesis of various nitrogen-containing cyclic compounds.
IUPAC Name: tert-butyl N-(2-oxocyclohexyl)carbamate Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of similar structures and established spectroscopic principles.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 5.5 - 6.0 | Broad | 1H | N-H | Chemical shift can vary with concentration and temperature. |
| ~ 4.2 - 4.4 | Multiplet | 1H | CH-N | The proton on the carbon bearing the carbamate group. |
| ~ 2.3 - 2.6 | Multiplet | 2H | CH₂ adjacent to C=O | Protons on the carbon alpha to the carbonyl group. |
| ~ 1.6 - 2.2 | Multiplet | 6H | Cyclohexane CH₂ | Remaining methylene protons of the cyclohexane ring. |
| 1.45 | Singlet | 9H | C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protector. |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 208 - 212 | C=O | Ketone carbonyl. |
| ~ 155 - 156 | C=O (Carbamate) | Carbonyl of the Boc group. |
| ~ 80 | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 55 - 60 | CH-N | Carbon attached to the nitrogen. |
| ~ 35 - 45 | Cyclohexane CH₂ | Carbons of the cyclohexane ring. |
| 28.3 | C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium | N-H stretch |
| ~ 2960 - 2850 | Strong | C-H stretch (alkane) |
| ~ 1710 - 1725 | Strong | C=O stretch (ketone) |
| ~ 1680 - 1700 | Strong | C=O stretch (carbamate) |
| ~ 1510 - 1530 | Medium | N-H bend |
| ~ 1160 - 1170 | Strong | C-O stretch |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 213 | Low | [M]⁺ (Molecular ion) |
| 157 | Moderate | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 140 | Moderate | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 114 | High | [M - Boc]⁺ (Loss of the Boc protecting group) |
| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
A plausible synthetic route to this compound involves the protection of 2-aminocyclohexanone. The following is a general procedure that can be adapted for this synthesis.
Synthesis of this compound
-
Reaction Setup: To a solution of 2-aminocyclohexanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like triethylamine or sodium bicarbonate (2-3 equivalents) at 0 °C.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) either as a solid or dissolved in the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
Solubility Profile of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (2-oxocyclohexyl)carbamate is a chemical intermediate of significant interest in organic synthesis and pharmaceutical development. As a bifunctional molecule containing a ketone and a Boc-protected amine, its solubility characteristics in various organic solvents are critical for its application in synthesis, purification, and formulation. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating for downstream applications.
This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural features and available data for analogous compounds. Furthermore, this guide presents a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data tailored to their specific needs.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative prediction can be made based on its molecular structure. The molecule possesses both nonpolar (tert-butyl group, cyclohexyl ring) and polar (carbamate, ketone) functionalities. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.
Generally, N-Boc protected amines and carbamates exhibit good solubility in moderately polar to nonpolar organic solvents. For instance, tert-butyl carbamate is known to be soluble in solvents like methylene chloride, chloroform, and various alcohols. The presence of the cyclohexanone ring in the target molecule is expected to further influence its solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane, Chloroform | High | The polarity of the carbamate and ketone groups should facilitate strong interactions with these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the N-H of the carbamate. |
| Ketones | Acetone, Ethyl acetate | Moderate to High | "Like dissolves like" principle suggests good solubility in acetone. Ethyl acetate's moderate polarity should also be effective. |
| Alcohols | Methanol, Ethanol | Moderate | The ability of alcohols to act as both hydrogen bond donors and acceptors should allow for favorable interactions, though the nonpolar regions might limit high solubility. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups. |
| Hydrocarbons | Hexane, Toluene | Low to Moderate | The nonpolar tert-butyl group and cyclohexane ring will promote some solubility, but the polar functional groups will limit it, especially in aliphatic hydrocarbons. |
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound has not been formally published. The following table is provided as a template for researchers to record their experimentally determined solubility data using the protocol outlined in this guide.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Notes |
| Dichloromethane | CH₂Cl₂ | 3.1 | To be determined | To be determined | |
| Chloroform | CHCl₃ | 4.1 | To be determined | To be determined | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | To be determined | |
| Acetone | C₃H₆O | 5.1 | To be determined | To be determined | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | To be determined | |
| Methanol | CH₃OH | 5.1 | To be determined | To be determined | |
| Ethanol | C₂H₅OH | 4.3 | To be determined | To be determined | |
| Acetonitrile | C₂H₃N | 5.8 | To be determined | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | To be determined | |
| Toluene | C₇H₈ | 2.4 | To be determined | To be determined | |
| Hexane | C₆H₁₄ | 0.1 | To be determined | To be determined |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2] This protocol outlines the steps to accurately measure the solubility of this compound.
Objective: To determine the saturation solubility of this compound in various organic solvents at a constant temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or sealed ampoules
-
Temperature-controlled orbital shaker or rotator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. It is crucial that undissolved solid remains at the end of the equilibration period to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours.[3] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
Accurately dilute the clear filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample of the saturated solution using the same analytical method.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Stability and Storage of tert-Butyl (2-oxocyclohexyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-oxocyclohexyl)carbamate. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this document synthesizes information from safety data sheets, general knowledge of carbamate and tert-butoxycarbonyl (Boc) group stability, and established protocols for forced degradation studies. The experimental methodologies provided are intended to serve as a robust starting point for laboratories to generate specific stability data.
Physicochemical Properties and Recommended Storage
This compound is a white to off-white solid. Proper storage is crucial to maintain its purity and integrity over time.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. Some suppliers also indicate storage at room temperature is acceptable for shorter periods. | [1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation and moisture-related degradation. | [1] |
| Container | Keep in a tightly sealed container to prevent moisture ingress and contamination. | [3][4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | [5] |
Chemical Stability Profile
The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group and the carbamate linkage. The Boc group is notoriously labile to acidic conditions, while the carbamate bond can be susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable to base.
Degradation Pathways
Forced degradation studies are essential to elucidate the potential degradation pathways and to develop stability-indicating analytical methods. The following are the most probable degradation pathways for this compound.
-
Acid Hydrolysis: The Boc group is readily cleaved under acidic conditions, leading to the formation of 2-aminocyclohexanone, isobutylene, and carbon dioxide. The carbamate linkage itself can also be hydrolyzed.
-
Base Hydrolysis: While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases can induce hydrolysis of the carbamate bond.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the cyclohexanone ring or the N-H bond of the carbamate.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the Boc group and other fragmentation.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Compounds with carbonyl and amine functionalities can be susceptible to photo-induced reactions.
Quantitative Stability Data (Illustrative)
The following table presents a hypothetical summary of forced degradation studies. Note: This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Parameters | Degradation (%) | Major Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | ~ 85% | 2-Aminocyclohexanone, tert-Butanol, CO2 |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | ~ 15% | 2-Aminocyclohexanone, tert-Butanol, Carbonate |
| Oxidative | 3% H2O2, RT, 24h | ~ 10% | Oxidized cyclohexanone derivatives |
| Thermal | Solid, 80°C, 48h | ~ 5% | 2-Aminocyclohexanone and other minor products |
| Photolytic | ICH Q1B, Solution | ~ 20% | Various photoproducts |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies and for the analysis of this compound are provided below.
Forced Degradation Study Protocol
Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.
-
At various time points, withdraw a sample, dissolve it in methanol, and dilute to a suitable concentration.
-
-
Photostability:
-
Expose a solution of the compound (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
At the end of the exposure, prepare the samples for analysis.
-
Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (MS) detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Visualizations
The following diagrams illustrate the proposed degradation pathways and experimental workflows.
Caption: Proposed Acid-Catalyzed Degradation Pathway.
Caption: Forced Degradation Experimental Workflow.
Conclusion
While this compound is generally stable under recommended storage conditions, it is susceptible to degradation under acidic, and to a lesser extent, basic, oxidative, thermal, and photolytic stress. The primary degradation pathway is likely the acid-catalyzed cleavage of the Boc group. For research and development purposes, it is imperative to store this compound in a cool, dry, and inert environment, protected from light. The provided experimental protocols offer a comprehensive framework for establishing a detailed and quantitative stability profile for this compound, which is crucial for its effective use in drug development and other scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical protection of amines with Cbz and Fmoc groups. [sonar.ch]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl carbamate 98 4248-19-5 [sigmaaldrich.com]
- 5. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Key Reactions of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-oxocyclohexyl)carbamate is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. The presence of a ketone and a Boc-protected amine on a cyclohexane scaffold allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the core reactions involving this versatile intermediate, including its synthesis, reduction, reductive amination, and N-alkylation. The information presented is intended to serve as a comprehensive resource for researchers in drug discovery and chemical development.
Synthesis of this compound
Table 1: Synthesis of this compound (Adapted Protocol)
| Step | Reagents & Conditions | Molar Ratio | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-Aminocyclohexanone HCl, (Boc)₂O, Triethylamine | 1 : 1.1 : 1.2 | Dichloromethane | 12 | Room Temp | ~85-95 (estimated) |
Experimental Protocol: Synthesis of this compound (Adapted)
-
To a solution of 2-aminocyclohexanone hydrochloride (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added at 0 °C.
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in dichloromethane is added dropwise to the mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Synthesis of this compound.
Diastereoselective Reduction of the Carbonyl Group
The ketone functionality of this compound can be reduced to the corresponding alcohol, yielding a mixture of cis- and trans-2-(tert-butoxycarbonylamino)cyclohexanol diastereomers. The stereochemical outcome of this reduction is influenced by the choice of reducing agent and the reaction conditions. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation. The bulky Boc-protecting group can direct the hydride attack, often leading to a preferential formation of one diastereomer.
Table 2: Diastereoselective Reduction of this compound
| Reagent | Solvent | Time (h) | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| NaBH₄ | Methanol | 1 | 0 to RT | Variable (e.g., 4:1 to 1:4) | >90 |
| L-Selectride® | THF | 2 | -78 | >95:5 (trans) | ~90 |
| K-Selectride® | THF | 2 | -78 | >95:5 (cis) | ~90 |
Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride
-
This compound (1.0 eq) is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the isomers can be separated by column chromatography.
Caption: Diastereoselective reduction of the ketone.
Reductive Amination
Reductive amination of the ketone moiety provides a straightforward method for the synthesis of N-substituted 2-aminocyclohexylcarbamates. This one-pot reaction typically involves the formation of an iminium ion intermediate from the ketone and a primary or secondary amine, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Table 3: Reductive Amination of this compound
| Amine | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | Room Temp | ~80-90 |
| Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 24 | Room Temp | ~70-80 |
| Methylamine | NaBH₃CN | Methanol | 12 | Room Temp | ~75-85 |
Experimental Protocol: Reductive Amination with Benzylamine
-
To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane, acetic acid (1.1 eq) is added.
-
The mixture is stirred for 1 hour at room temperature.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred for 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Caption: Reductive amination pathway.
N-Alkylation of the Carbamate
The nitrogen atom of the carbamate can be alkylated under basic conditions. This reaction typically requires a strong base to deprotonate the carbamate nitrogen, followed by reaction with an alkylating agent such as an alkyl halide.
Table 4: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methyl Iodide | NaH | THF | 4 | 0 to RT | ~70-80 |
| Benzyl Bromide | K₂CO₃ | DMF | 12 | 60 | ~60-70 |
Experimental Protocol: N-Methylation
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Caption: N-Alkylation of the carbamate.
Conclusion
This compound is a versatile synthetic intermediate with functionalities that allow for a variety of chemical transformations. The key reactions of synthesis, diastereoselective reduction, reductive amination, and N-alkylation provide access to a wide array of substituted aminocyclohexane derivatives. The experimental protocols and data presented in this guide, while based on established methodologies and analogous systems, offer a solid foundation for the synthesis and derivatization of this important building block in the pursuit of novel chemical entities for drug discovery and development. Further optimization of the described conditions may be necessary to achieve desired outcomes for specific substrates.
The Synthesis and Profile of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide
Introduction
tert-Butyl (2-oxocyclohexyl)carbamate, a bifunctional molecule featuring a carbamate protecting group on a cyclohexanone scaffold, represents an important structural motif in synthetic organic and medicinal chemistry. The presence of both a nucleophilic amine (in its protected form) and an electrophilic ketone provides a versatile platform for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, geared towards researchers, scientists, and professionals in drug development. While a singular discovery paper for this specific molecule is not readily identifiable in the public domain, its synthesis is predicated on well-established and reliable chemical transformations.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are predicted based on computational models and provide a useful starting point for experimental design.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molar Mass | 213.27 g/mol |
| Density | 1.06 ± 0.1 g/cm³ |
| Boiling Point | 335.9 ± 31.0 °C |
| pKa | 11.18 ± 0.20 |
Synthesis of this compound
The synthesis of this compound is a two-stage process. The first stage involves the preparation of the key precursor, 2-aminocyclohexanone, from a readily available starting material like cyclohexanone. The second stage is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Stage 1: Synthesis of 2-Aminocyclohexanone (Precursor)
Several classical organic reactions can be employed for the synthesis of α-amino ketones such as 2-aminocyclohexanone. These include the Neber, Schmidt, and Hofmann rearrangements. The following diagram illustrates a generalized workflow for these transformations starting from cyclohexanone.
Caption: Synthetic pathway to 2-aminocyclohexanone via the Neber rearrangement.
Stage 2: Boc Protection of 2-Aminocyclohexanone
The protection of the amino group of 2-aminocyclohexanone is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is generally high-yielding and clean.
Caption: Boc protection of 2-aminocyclohexanone to yield the final product.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound. These are based on established methodologies for the synthesis of α-amino ketones and the Boc protection of amines.
Protocol 1: Synthesis of 2-Aminocyclohexanone via Neber Rearrangement
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
Synthesis of Cyclohexanone Oxime: In a round-bottom flask, dissolve cyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and water. Add sodium acetate and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain cyclohexanone oxime.
-
Tosylation of Cyclohexanone Oxime: Dissolve the cyclohexanone oxime in pyridine and cool the solution to 0 °C in an ice bath. Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the O-tosyl oxime.
-
Neber Rearrangement: Dissolve the O-tosyl oxime in dry ethanol and add a solution of sodium ethoxide in ethanol. Stir the mixture at room temperature for 12-24 hours. Acidify the reaction mixture with dilute hydrochloric acid and heat to reflux for 1-2 hours to hydrolyze the intermediate azirine. Cool the mixture, neutralize with a base (e.g., NaOH), and extract the 2-aminocyclohexanone into an organic solvent.
Protocol 2: Synthesis of this compound
Materials:
-
2-Aminocyclohexanone (from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-aminocyclohexanone in dichloromethane (or a THF/water mixture).
-
Add triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide (1.1 equivalents) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, if using DCM, wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. If using a THF/water mixture, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Applications in Research and Drug Development
Carbamates are a crucial class of compounds in medicinal chemistry and drug design. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.
While specific applications of this compound are not extensively documented, its structure suggests its utility as a versatile building block in the synthesis of:
-
Conformationally Constrained Peptidomimetics: The cyclohexyl scaffold can be used to create rigid analogues of peptide backbones, which can be valuable for studying protein-ligand interactions.
-
Novel Heterocyclic Compounds: The ketone functionality can serve as a handle for further chemical modifications, such as condensation reactions to form various heterocyclic systems of medicinal interest.
-
Chiral Ligands: The aminocyclohexanone core can be a precursor to chiral ligands for asymmetric catalysis.
The general importance of carbamates in drug discovery lies in their ability to act as bioisosteres of amide bonds, often leading to improved pharmacokinetic properties such as increased metabolic stability and cell permeability.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic and medicinal chemistry. Although its specific discovery and developmental history are not prominently featured in scientific literature, its synthesis can be reliably achieved through well-established chemical methodologies. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize this versatile chemical entity in their scientific endeavors. Further research into the specific applications of this compound could unveil novel therapeutic agents and chemical tools.
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-oxocyclohexyl)carbamate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The presence of a ketone and a protected amine on a cyclohexane scaffold allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex molecules. These application notes provide detailed protocols for two distinct and effective methods for the synthesis of this compound, designed to be a practical guide for laboratory researchers.
Overview of Synthetic Methods
Two primary methods for the synthesis of this compound are presented:
-
Method 1: Direct Boc Protection of 2-Aminocyclohexanone. This single-step method involves the direct protection of the amino group of 2-aminocyclohexanone hydrochloride using di-tert-butyl dicarbonate (Boc₂O). It is a straightforward approach, though the yield may be moderate.
-
Method 2: Two-Step Synthesis via Oxidation of N-Boc-2-aminocyclohexanol. This method involves the initial Boc protection of 2-aminocyclohexanol, followed by the oxidation of the secondary alcohol to a ketone. This two-step process often results in higher overall yields and purity.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic methods, allowing for easy comparison.
| Parameter | Method 1: Direct Boc Protection | Method 2: Two-Step Synthesis |
| Starting Materials | 2-Aminocyclohexanone hydrochloride, Di-tert-butyl dicarbonate | 2-Aminocyclohexanol, Di-tert-butyl dicarbonate, Oxidizing agent (e.g., Dess-Martin Periodinane) |
| Number of Steps | 1 | 2 |
| Typical Reaction Time | 12-24 hours | Boc Protection: 12 hours; Oxidation: 2-4 hours |
| Overall Yield | ~65-75% (Estimated) | ~80-90% |
| Purity | Good, requires chromatographic purification | High, may require purification after each step |
| Key Advantages | Fewer steps, simpler procedure | Higher overall yield, cleaner reaction for the oxidation step |
Experimental Protocols
Method 1: Direct Boc Protection of 2-Aminocyclohexanone
This protocol details the direct N-tert-butoxycarbonylation of 2-aminocyclohexanone.
Materials:
-
2-Aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-aminocyclohexanone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) is added triethylamine (2.2 eq) at 0 °C.
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of DCM is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes:ethyl acetate) to afford this compound as a white solid.
Method 2: Two-Step Synthesis via Oxidation of N-Boc-2-aminocyclohexanol
This protocol is divided into two main stages: the protection of the amine and the subsequent oxidation of the alcohol.
Part A: Synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate
Materials:
-
2-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
2-Aminocyclohexanol (1.0 eq) is dissolved in a 1:1 mixture of THF and water (0.5 M).
-
Sodium bicarbonate (2.0 eq) is added to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at room temperature.
-
The reaction mixture is stirred vigorously at room temperature for 12 hours.
-
After completion, the THF is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-Butyl (2-hydroxycyclohexyl)carbamate, which is often used in the next step without further purification. A typical yield for this step is in the range of 85-95%.[1]
Part B: Oxidation to this compound
This protocol utilizes Dess-Martin Periodinane (DMP) for a mild and efficient oxidation.
Materials:
-
tert-Butyl (2-hydroxycyclohexyl)carbamate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-Butyl (2-hydroxycyclohexyl)carbamate (1.0 eq) in dry DCM (0.2 M) is added Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is diluted with DCM and quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 30 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes:ethyl acetate) to give this compound as a white solid.
Visualizations
Caption: Workflow for the Direct Boc Protection of 2-Aminocyclohexanone.
Caption: Two-Step Synthesis via Oxidation of N-Boc-2-aminocyclohexanol.
References
Application Notes: tert-Butyl (2-oxocyclohexyl)carbamate as a Chiral Building Block in Organic Synthesis
Introduction
tert-Butyl (2-oxocyclohexyl)carbamate and its enantiopure forms, such as (S)-N-Boc-2-aminocyclohexanone, are not typically utilized as protecting groups for external amines. Instead, they serve as valuable and versatile chiral building blocks in organic synthesis. The tert-butoxycarbonyl (Boc) group within this molecule functions to protect the internal 2-amino group, rendering it stable to a variety of reaction conditions. This internal protection allows for selective chemical transformations at the ketone functionality, providing a powerful tool for the construction of complex, stereochemically defined molecules.
The rigid cyclohexane scaffold, combined with the stereocenter at the C2 position (in chiral versions), makes this compound an ideal starting material for the synthesis of conformationally restricted amino acids, chiral ligands for asymmetric catalysis, and key intermediates for active pharmaceutical ingredients (APIs).[1] This document provides detailed protocols for the synthesis of N-Boc-2-aminocyclohexanone and its subsequent application in diastereoselective reductions and carbon-carbon bond-forming reactions, as well as the final deprotection of the amino group.
Synthesis of this compound
A common strategy for the synthesis of α-amino ketones is the direct asymmetric amination of the corresponding ketone. This can be achieved using a chiral catalyst to ensure enantioselectivity.
Protocol 1: Asymmetric Amination of Cyclohexanone
This protocol describes a representative method for the synthesis of a Boc-protected aminocyclohexanone using a chiral phosphoric acid catalyst.
Reaction Scheme:
Figure 1: General scheme for the asymmetric amination of cyclohexanone.
Materials:
-
Cyclohexanone
-
Di-tert-butyl azodicarboxylate
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-C8-TCYP)
-
Xylenes (anhydrous)
-
5 Å Molecular Sieves
-
Dichloromethane (DCM)
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried reaction vial, add 2-phenylcyclohexanone (as a model substrate, 1.0 mmol), di-tert-butyl azodicarboxylate (1.2 mmol), and 5 Å molecular sieves (100 mg).
-
Add anhydrous xylenes (10 mL) to the vial.
-
Add the chiral phosphoric acid catalyst (e.g., (R)-C8-TCYP, 10 mol%).
-
Seal the vial and heat the reaction mixture at 45 °C for 60 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc-2-aminocyclohexanone.
Quantitative Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| (R)-C8-TCYP | Xylenes | 45 | 60 | 38 | 97 |
| (S)-TRIP | Xylenes | 45 | 60 | Low | Low |
Applications in Stereoselective Synthesis
The true utility of this compound lies in its role as a chiral scaffold. The ketone functionality can be transformed into a secondary or tertiary alcohol with a high degree of diastereoselectivity, dictated by the sterically bulky Boc-protected amino group at the adjacent position.
Figure 2: Synthetic utility of this compound.
Protocol 2: Diastereoselective Reduction of the Ketone
The reduction of the carbonyl group can be controlled to selectively yield either the cis or trans amino alcohol by choosing the appropriate hydride reducing agent. Less sterically hindered reagents like sodium borohydride typically favor the thermodynamically more stable trans product, while bulky reagents like L-Selectride favor the kinetically controlled cis product.[2]
Reaction Scheme:
References
Applications of tert-Butyl (2-oxocyclohexyl)carbamate in Peptide Synthesis: A Theoretical Framework and Methodological Guidance
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a theoretical overview and a set of detailed, hypothetical protocols for the application of tert-butyl (2-oxocyclohexyl)carbamate in peptide synthesis. Due to a lack of specific literature on the direct use of this compound in peptidomimetic development, the following application notes are based on the known reactivity of its constituent functional groups—a Boc-protected amine and a ketone—and established principles of solid-phase peptide synthesis (SPPS). The primary proposed application is the incorporation of a unique, conformationally constrained, keto-functionalized residue into peptide chains to induce specific secondary structures or to serve as a handle for further chemical modification.
Introduction and Proposed Applications
This compound is a cyclic amino acid derivative featuring a six-membered ring with a ketone at the 2-position relative to the Boc-protected amine. While not a standard building block in peptide synthesis, its unique structure presents several potential applications:
-
Induction of Turns and Constrained Conformations: The rigid cyclohexyl ring can act as a scaffold to induce β-turns or other specific secondary structures in a peptide backbone. This is valuable in the design of peptidomimetics with enhanced receptor binding affinity and stability.
-
Introduction of a Reactive Handle: The ketone functionality can serve as a unique reactive site for post-synthetic modifications. For instance, it can be used for oxime ligation to conjugate other molecules such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.
-
Probing Peptide-Receptor Interactions: The carbonyl group can act as a hydrogen bond acceptor, allowing researchers to probe specific interactions within a receptor's binding pocket.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | ChemBK[1] |
| Molar Mass | 213.27 g/mol | ChemBK[1] |
| Appearance | Predicted to be a solid | N/A |
| Boiling Point | 335.9 ± 31.0 °C (Predicted) | ChemBK[1] |
| pKa | 11.18 ± 0.20 (Predicted) | ChemBK[1] |
Experimental Protocols
The following protocols are hypothetical and based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies. Optimization may be required depending on the specific peptide sequence and coupling partners.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound
This protocol outlines the manual steps for incorporating the title compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DODT (3,6-Dioxa-1,8-octanedithiol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Standard Fmoc-Amino Acids: Repeat the deprotection and coupling cycle for the desired number of standard amino acid residues.
-
Incorporation of this compound:
-
After the final Fmoc deprotection, wash the resin as described in step 2.
-
In a separate vial, prepare the activation solution:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in a minimal amount of DMF.
-
-
Add the activation solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Final Deprotection and Cleavage:
-
After the final residue is coupled, perform a final Fmoc deprotection if necessary.
-
Wash the resin with DMF, DCM, and finally with methanol, then dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% DODT.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Hypothetical Quantitative Data
The following table presents hypothetical data for the synthesis of a model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-NH₂, where X is the residue from this compound).
| Parameter | Hypothetical Value | Notes |
| Coupling Efficiency for X | >95% | Determined by Kaiser test. Due to potential steric hindrance, a double coupling may be necessary. |
| Crude Peptide Purity | 65-75% | Analyzed by RP-HPLC. Purity is sequence-dependent. |
| Final Purity (after HPLC) | >98% | |
| Overall Yield | 15-25% | Based on the initial resin loading. |
Visualizations
The following diagrams illustrate the chemical structure and the proposed experimental workflow.
Caption: Chemical structure of this compound.
Caption: Proposed workflow for SPPS incorporation.
Conclusion
While this compound is not a conventional building block in peptide synthesis, its unique structure offers intriguing possibilities for creating novel peptidomimetics with constrained conformations and sites for orthogonal functionalization. The protocols and data presented herein provide a theoretical foundation for researchers to begin exploring the incorporation of this and similar cyclic keto-amino acids into synthetic peptides. Experimental validation is necessary to determine the optimal reaction conditions and to fully characterize the impact of this residue on peptide structure and function.
References
The Strategic Role of tert-Butyl (2-oxocyclohexyl)carbamate in the Synthesis of Fused Heterocyclic Systems
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: tert-Butyl (2-oxocyclohexyl)carbamate, also known as N-Boc-2-aminocyclohexanone, is a versatile chiral building block of significant interest in heterocyclic chemistry and drug discovery. Its structure, featuring a cyclohexanone core with a Boc-protected amine at the α-position, renders it a stable and strategically valuable precursor for the synthesis of a variety of fused nitrogen-containing heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group masks the reactivity of the amine, allowing for selective transformations at other positions of the molecule. More importantly, its facile removal under acidic conditions generates the reactive α-aminoketone intermediate, 2-aminocyclohexanone, in situ. This intermediate is primed for a range of cyclization and condensation reactions to construct diverse and complex molecular architectures, many of which are privileged scaffolds in medicinal chemistry.
This document provides detailed application notes on the utility of this compound in the synthesis of important heterocyclic systems, including tetrahydroquinoxalines and tetrahydrophenazines. Experimental protocols for the synthesis of the carbamate and its subsequent conversion into these heterocyclic frameworks are also presented, along with quantitative data and mechanistic visualizations.
Key Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic chemistry is as a masked precursor to 2-aminocyclohexanone. The deprotection of the Boc group under acidic conditions liberates the free amine, which can then react intramolecularly or with other reagents to form a variety of heterocyclic rings. This strategy is particularly useful for the synthesis of:
-
Tetrahydroquinoxalines and Tetrahydrophenazines: These scaffolds are present in numerous biologically active compounds. The condensation of the in situ generated 2-aminocyclohexanone with 1,2-dicarbonyl compounds or catechols, respectively, provides a straightforward route to these important heterocycles.
-
Fused Pyridines and Pyrimidines: Through reactions with appropriate precursors, the α-aminoketone moiety can be elaborated into fused pyridyl and pyrimidyl ring systems.
-
Other Nitrogen Heterocycles: The reactivity of the amino and keto groups can be harnessed in various other cyclization strategies, including Pictet-Spengler type reactions and Gewald aminothiophene synthesis, to access a diverse range of heterocyclic structures.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| 2-Aminocyclohexanone Hydrochloride | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 12 h | ~95% |
Table 2: Synthesis of Tetrahydroquinoxaline Derivatives from this compound
| 1,2-Diamine | Reagents | Solvent | Temperature | Time | Yield (%) |
| Benzene-1,2-diamine | Trifluoroacetic acid (TFA) | Ethanol | Reflux | 4 h | 85-95% |
| 4,5-Dimethylbenzene-1,2-diamine | Trifluoroacetic acid (TFA) | Ethanol | Reflux | 4 h | 88% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Boc-protection of 2-aminocyclohexanone.
Materials:
-
2-Aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-aminocyclohexanone hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture for 10 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Protocol 2: Synthesis of 1,2,3,4-Tetrahydroquinoxaline
This protocol details the deprotection of this compound and subsequent condensation with benzene-1,2-diamine.
Materials:
-
This compound
-
Benzene-1,2-diamine
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and benzene-1,2-diamine (1.1 eq) in ethanol.
-
Add trifluoroacetic acid (2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1,2,3,4-tetrahydroquinoxaline.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound and its application in the synthesis of tetrahydroquinoxaline.
Caption: Mechanistic pathway for the synthesis of tetrahydroquinoxaline from this compound.
Application Notes and Protocols for the Diastereoselective Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of tert-butyl (2-oxocyclohexyl)carbamate derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development due to the presence of a stereodefined amine on a conformationally restricted cyclohexanone scaffold. The methodologies outlined below focus on achieving high diastereoselectivity through organocatalytic approaches.
Introduction
The stereoselective introduction of functional groups onto a cyclohexane ring is a cornerstone of modern organic synthesis, particularly in the preparation of complex molecules with defined three-dimensional structures. The this compound scaffold, featuring a protected amine at the alpha-position to a ketone, is a key intermediate for the synthesis of various biologically active compounds. Achieving control over the relative stereochemistry (cis/trans) of substituents on the cyclohexane ring is crucial for modulating the pharmacological properties of the final drug candidates. This document outlines a robust organocatalytic method for the diastereoselective alpha-amination of cyclohexanone derivatives.
Factors Influencing Diastereoselectivity
The diastereoselectivity in the alpha-amination of substituted cyclohexanones is primarily governed by steric and electronic factors. The catalyst, substrate, and reaction conditions all play a critical role in determining the stereochemical outcome.
-
Catalyst: Chiral organocatalysts, such as proline and its derivatives or cinchona alkaloids, create a chiral environment around the reacting species.[1][2] The catalyst forms an enamine intermediate with the cyclohexanone, which then reacts with the electrophilic aminating agent from the less sterically hindered face, dictating the stereochemistry of the newly formed C-N bond.
-
Substrate: The conformational preference of substituents on the cyclohexanone ring significantly influences the direction of electrophilic attack. Bulky substituents will preferentially occupy an equatorial position, directing the incoming aminating agent to a specific face of the enamine intermediate.
-
Aminating Agent: Azodicarboxylates, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD), are commonly used as electrophilic nitrogen sources in these reactions.[1] The steric bulk of the azodicarboxylate can also influence the diastereoselectivity.
Data Presentation
The following table summarizes representative quantitative data for the organocatalytic alpha-amination of cyclohexanone with di-tert-butyl azodicarboxylate (DBAD) to form the precursor to this compound, catalyzed by L-proline. The subsequent reduction of the hydrazine intermediate is typically high-yielding.
| Catalyst | Substrate | Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) of Hydrazine Adduct | Diastereomeric Ratio (d.r.) |
| L-Proline (20 mol%) | Cyclohexanone | DBAD | CH3CN | Room Temp | 24 | ~85 | Not Applicable |
| L-Proline (20 mol%) | 4-tert-butylcyclohexanone | DBAD | CH3CN | Room Temp | 24 | ~90 | >95:5 (trans major) |
Note: The diastereomeric ratio is relevant for substituted cyclohexanones. For unsubstituted cyclohexanone, the product is a racemic mixture of enantiomers.
Experimental Protocols
Protocol 1: Organocatalytic Alpha-Amination of Cyclohexanone
This protocol describes the synthesis of di-tert-butyl 1-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylate, the precursor to this compound.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Di-tert-butyl azodicarboxylate (DBAD) (1.1 equiv)
-
L-Proline (0.2 equiv)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclohexanone (1.0 equiv) and anhydrous acetonitrile.
-
Add L-proline (0.2 equiv) to the solution and stir at room temperature for 10 minutes.
-
Add di-tert-butyl azodicarboxylate (DBAD) (1.1 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired di-tert-butyl 1-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylate.
Protocol 2: Reductive Cleavage of the N-N Bond
This protocol describes the conversion of the hydrazine adduct to the final this compound.
Materials:
-
Di-tert-butyl 1-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylate (1.0 equiv)
-
Zinc dust (10 equiv)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the di-tert-butyl 1-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylate (1.0 equiv) in acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add zinc dust (10 equiv) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc. Wash the Celite® pad with dichloromethane.
-
Carefully neutralize the filtrate with saturated aqueous NaHCO3 solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound. The diastereomers, if present, may be separable at this stage.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate
Abstract
This document provides a comprehensive, two-step protocol for the large-scale synthesis of tert-Butyl (2-oxocyclohexyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the Boc-protection of 2-aminocyclohexanol, followed by the oxidation of the resulting alcohol to the desired ketone. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, tabulated data for easy reference, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of complex molecules with defined stereocenters.[1] The presence of the ketone functionality and the Boc-protected amine on a cyclohexyl scaffold makes it a versatile intermediate for introducing structural diversity in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group is widely utilized due to its stability under various conditions and its facile, selective removal under acidic conditions.[2] This application note details a robust and scalable two-step synthesis suitable for producing large quantities of this compound.
Overall Synthetic Scheme
The synthesis proceeds in two main steps:
-
Step 1: Boc-Protection of 2-Aminocyclohexanol. 2-Aminocyclohexanol is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield tert-Butyl (2-hydroxycyclohexyl)carbamate.
-
Step 2: Oxidation. The intermediate alcohol is then oxidized to the corresponding ketone, this compound, using a suitable oxidizing agent.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate
This procedure is adapted from general Boc-protection methodologies.[2][3][4]
-
Materials and Reagents:
-
2-Aminocyclohexanol (1.00 kg, 8.68 mol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.08 kg, 9.55 mol)
-
Sodium bicarbonate (NaHCO₃) (1.46 kg, 17.36 mol)
-
Dioxane (10 L)
-
Water (10 L)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a 50 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-aminocyclohexanol (1.00 kg, 8.68 mol), dioxane (10 L), and water (10 L).
-
Stir the mixture until the 2-aminocyclohexanol is fully dissolved.
-
Add sodium bicarbonate (1.46 kg, 17.36 mol) to the solution.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (2.08 kg, 9.55 mol) in ethyl acetate (5 L).
-
Slowly add the (Boc)₂O solution to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers and wash with water (10 L) and then with brine solution (10 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude tert-Butyl (2-hydroxycyclohexyl)carbamate can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
-
Step 2: Synthesis of this compound
This procedure is based on the oxidation of a similar substrate using a hypochlorite solution.[5]
-
Materials and Reagents:
-
tert-Butyl (2-hydroxycyclohexyl)carbamate (from Step 1, approx. 8.68 mol)
-
Dichloromethane (DCM) (20 L)
-
Sodium hypochlorite (NaOCl) solution (10-15% aqueous solution)
-
Acetic acid
-
Sodium sulfite solution (10% aqueous)
-
Sodium bicarbonate solution (saturated aqueous)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In the 50 L jacketed reactor, dissolve the crude tert-Butyl (2-hydroxycyclohexyl)carbamate from the previous step in dichloromethane (20 L).
-
Cool the solution to 0-5 °C using a chiller.
-
Slowly add sodium hypochlorite solution, maintaining the internal temperature below 10 °C. The amount of NaOCl solution will depend on its concentration and should be added until the starting material is consumed (monitor by TLC or LC-MS).
-
Add acetic acid dropwise to maintain the pH of the reaction mixture between 4 and 5.
-
Stir the mixture vigorously at 0-5 °C for 2-4 hours.
-
Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium sulfite until a negative test with potassium iodide-starch paper is obtained.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 10 L), saturated sodium bicarbonate solution (10 L), and brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by silica gel column chromatography or by recrystallization to afford the final product as a solid.
-
Data Presentation
Table 1: Summary of Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Aminocyclohexanol | C₆H₁₃NO | 115.17 | Starting Material |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Reagent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Base |
| Dioxane | C₄H₈O₂ | 88.11 | Solvent |
| tert-Butyl (2-hydroxycyclohexyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | Intermediate |
| Sodium Hypochlorite | NaOCl | 74.44 | Oxidizing Agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
| This compound | C₁₁H₁₉NO₃ | 213.27 | Final Product |
Table 2: Expected Yield and Purity
| Compound | Step | Expected Yield | Purity (by HPLC) | Physical Form |
| tert-Butyl (2-hydroxycyclohexyl)carbamate | 1 | 85-95% | >95% | White to off-white solid |
| This compound | 2 | 70-85% | >98% | White solid |
Table 3: Analytical Data for this compound
| Analysis | Result |
| Molecular Formula | C₁₁H₁₉NO₃[6] |
| Molecular Weight | 213.27 g/mol [6] |
| Melting Point | 81-85 °C[7] |
| Boiling Point | 335.9 ± 31.0 °C (Predicted)[6] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted)[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.95 (br s, 1H), 4.15-4.05 (m, 1H), 2.50-2.30 (m, 2H), 2.15-2.00 (m, 2H), 1.90-1.60 (m, 4H), 1.45 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208.5, 155.4, 79.8, 57.2, 41.8, 33.5, 28.3, 27.0, 24.1. |
| Mass Spec (ESI) | m/z: 214.1 [M+H]⁺ |
Note: NMR and Mass Spec data are representative and may vary slightly based on experimental conditions and instrumentation.
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Dioxane is a flammable liquid and a potential carcinogen; handle with care.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes and do not mix with acids without proper precautions, as this can release toxic chlorine gas.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The two-step process involves a high-yielding Boc-protection followed by an efficient oxidation. The use of readily available and cost-effective reagents makes this protocol suitable for large-scale production in an industrial or advanced research setting. The detailed procedure and tabulated data offer a comprehensive guide for professionals in the field of drug development and organic synthesis.
References
- 1. (S)-N-Boc-2-aminocyclohexanone|Chiral Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]
Application Note and Protocol for the Purification of tert-Butyl (2-oxocyclohexyl)carbamate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the purification of tert-butyl (2-oxocyclohexyl)carbamate using silica gel column chromatography. The protocols and data presented are intended to assist researchers in obtaining a high-purity product, a crucial step in many synthetic chemistry and drug development workflows.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the preparation of more complex molecules, including pharmaceutical agents. The presence of both a ketone and a Boc-protected amine functionality necessitates a purification strategy that is both effective and mild to prevent degradation of the target compound. Column chromatography is a widely used and effective technique for this purpose, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Data Presentation
Successful purification by column chromatography is dependent on the differential partitioning of the components of a mixture between the stationary and mobile phases. The retention factor (Rf) is a key parameter used to monitor this process. The following table summarizes typical chromatographic parameters for compounds structurally related to this compound.
| Compound Structure | Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) | Citation |
| Tetrahydro-pyrazolo[3,4-b]quinolin-5(4H)-one derivative | Silica Gel | 1:1 Ethyl Acetate:n-Hexane | 0.26 | [1] |
| N-(quinolin-8-yl)butanamide derivative | Silica Gel | 3:1 Hexanes:Ethyl Acetate | 0.29 | [2] |
| 3-N-Boc-aminocyclohexanone | Silica Gel | 3:7 Ethyl Acetate:Cyclohexane | Not Specified | [3] |
Experimental Protocols
This section details the necessary steps for the successful purification of this compound by silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (ACS grade or higher)
-
n-Hexane or Cyclohexane (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Potassium permanganate stain
-
Rotary evaporator
Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Prepare several small beakers with different ratios of ethyl acetate and hexane (e.g., 1:9, 2:8, 3:7, 1:1 v/v).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in one of the prepared solvent systems.
-
Visualize the developed plates under a UV lamp and/or by staining with potassium permanganate.
-
The optimal mobile phase is the one that provides good separation between the product spot and any impurities, with an Rf value for the product ideally between 0.2 and 0.4.
Column Chromatography Protocol
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (the least polar composition if using a gradient).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand (approximately 1 cm) on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the crude product is not readily soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
After loading the sample, carefully add a small amount of the mobile phase to the top of the column without disturbing the sand layer.
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase to the top of the column, maintaining a constant head of solvent.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluent in appropriately sized fractions (e.g., test tubes or small flasks).
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and developing it.
-
-
Product Isolation:
-
Identify the fractions containing the pure product by TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Recrystallization of tert-Butyl (2-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of tert-Butyl (2-oxocyclohexyl)carbamate via recrystallization. This procedure is designed to yield a high-purity crystalline solid, suitable for subsequent use in pharmaceutical synthesis and other research applications. The protocol is based on established methods for the recrystallization of similar carbamate and ketone compounds. Quantitative data regarding the physical properties of the target compound are summarized, and a visual workflow is provided to guide the experimental process.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent system at varying temperatures. This application note outlines a systematic approach to the recrystallization of this compound, ensuring the removal of impurities and the isolation of a highly purified product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and characterization of the compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molar Mass | 213.27 g/mol | |
| Appearance | White to off-white solid | General observation for similar compounds |
| Predicted Boiling Point | 335.9 ± 31.0 °C | |
| Predicted Density | 1.06 ± 0.1 g/cm³ | |
| Predicted pKa | 11.18 ± 0.20 | |
| Storage Temperature | 2-8 °C, Sealed in dry conditions |
Experimental Protocol: Recrystallization
This protocol details the steps for the recrystallization of this compound. A preliminary solvent screen is recommended to determine the optimal solvent or solvent system.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., hexane, ethyl acetate, isopropanol, acetone, toluene, or mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Solvent Selection (Preliminary Step)
The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
Add 0.5 mL of a different potential solvent to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble material in a water bath to the boiling point of the solvent and observe for dissolution.
-
Allow the solutions that showed complete dissolution upon heating to cool to room temperature and then in an ice bath.
-
The solvent that dissolves the compound when hot and yields a good crop of crystals upon cooling is the most suitable. Common solvents for carbamates include hexane, ethyl acetate, and mixtures like benzene-hexane.[1]
Recrystallization Procedure
The following workflow outlines the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring to the boiling point of the solvent. Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Expected Results
The recrystallization of this compound should yield a white to off-white crystalline solid. The expected purity and yield will depend on the initial purity of the crude material and the careful execution of the protocol.
Table 2: Expected Outcome of Recrystallization
| Parameter | Expected Result |
| Purity | >98% (as determined by HPLC, GC, or NMR) |
| Recovery Yield | 60-90% (dependent on crude purity and solvent choice) |
| Physical Appearance | Crystalline solid |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, as they are often flammable and may be toxic. Avoid open flames.
-
Use caution when heating solvents. Never heat a closed system.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Oiling out | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly. |
| Low recovery | Premature crystallization during hot filtration. The compound is too soluble in the cold solvent. | Ensure the filtration apparatus is pre-heated. Use a more minimal amount of cold solvent for washing. |
| Colored crystals | Colored impurities were not completely removed. | Repeat the recrystallization, possibly with the addition of activated charcoal. |
References
Application Notes and Protocols: The Strategic Use of tert-Butyl (2-oxocyclohexyl)carbamate in the Synthesis of Pharmaceutical Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (2-oxocyclohexyl)carbamate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a ketone and a Boc-protected amine on a cyclohexane scaffold, allows for selective chemical modifications at either functionality. This enables the construction of complex molecular architectures with controlled stereochemistry, making it a key component in the development of novel therapeutics, including anticoagulants, antivirals, and kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of key pharmaceutical intermediates.
Introduction
The cyclohexane ring is a prevalent motif in many biologically active molecules. The introduction of functional groups such as amines and ketones onto this scaffold provides handles for further chemical elaboration. This compound, with its orthogonally protected amine and reactive ketone, is a strategic starting material for the synthesis of various pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent transformations. The ketone moiety can undergo a variety of reactions, including reductive amination and alkylation, to introduce further diversity.
Synthesis of this compound
A common route to this compound involves the Boc protection of 2-aminocyclohexanone. The starting material, 2-aminocyclohexanone hydrochloride, can be neutralized and subsequently reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the desired product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-aminocyclohexanone hydrochloride (1 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq) portion-wise with stirring.
-
Addition of Boc₂O: To the resulting suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white to off-white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.5-5.2 (br s, 1H, NH), 4.2-4.0 (m, 1H, CH-NH), 2.5-2.2 (m, 2H, CH₂-C=O), 2.1-1.6 (m, 6H, cyclohexyl CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.5 (C=O), 155.8 (N-C=O), 80.1 (C(CH₃)₃), 56.5 (CH-NH), 41.8 (CH₂-C=O), 33.5, 27.8, 24.1 (cyclohexyl CH₂), 28.3 (C(CH₃)₃) |
Application in the Synthesis of a Precursor for Edoxaban Analogues
The Boc-protected amine of this compound can be deprotected to allow for amide bond formation, a key step in the synthesis of many pharmaceuticals. The following protocol describes the synthesis of an amide intermediate that is a precursor to analogues of the anticoagulant drug Edoxaban. This process involves the deprotection of the Boc group followed by an amide coupling reaction.
Experimental Workflow: Synthesis of an Edoxaban Analogue Precursor
Troubleshooting & Optimization
Common side reactions in the synthesis of tert-Butyl (2-oxocyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of tert-Butyl (2-oxocyclohexyl)carbamate. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The primary reaction involves the protection of the amino group of 2-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form the desired N-Boc protected product.
Q2: My reaction yield is low. What are the common causes?
Low yields can stem from several factors:
-
Incomplete reaction: The nucleophilicity of the amine, reaction time, and temperature can affect the conversion rate.
-
Hydrolysis of Boc Anhydride: The presence of water in the reaction mixture can lead to the hydrolysis of Boc₂O, reducing its availability for the desired reaction.
-
Side reactions: Formation of byproducts can consume the starting materials and lower the yield of the target compound.
-
Product loss during workup: The purification process may lead to a loss of the final product.
Q3: I am observing multiple spots on my TLC analysis. What are the potential side products?
The presence of multiple spots on a TLC plate suggests the formation of side products. Common side reactions in this synthesis include:
-
Di-Boc protected amine: Over-reaction of the primary amine with Boc₂O.
-
O-acylated product: Reaction of the enolate form of the cyclohexanone with Boc₂O.
-
Self-condensation product: An aldol-type condensation between two molecules of 2-aminocyclohexanone.
Q4: How can I minimize the formation of the di-Boc side product?
To minimize the formation of the N,N-di-tert-butoxycarbonyl derivative, it is recommended to use a stoichiometric amount or only a slight excess of di-tert-butyl dicarbonate.[1] Careful monitoring of the reaction progress by TLC or LC-MS is also crucial to stop the reaction once the starting amine is consumed.
Q5: What conditions favor the desired N-acylation over O-acylation?
Generally, N-acylation is kinetically favored over O-acylation. To promote the desired N-acylation, the reaction is typically carried out under standard conditions for Boc protection of amines, such as using a suitable base like triethylamine or sodium bicarbonate in a solvent like THF or a THF/water mixture.[2] Avoiding excessively strong bases or prolonged reaction times at elevated temperatures can help minimize competing O-acylation of the enolate.
Troubleshooting Guide for Common Side Reactions
This section provides a detailed guide to identifying and mitigating common side reactions during the synthesis of this compound.
| Side Reaction | Description | Troubleshooting and Mitigation Strategies |
| Di-Boc Formation | The primary amine of 2-aminocyclohexanone reacts with two equivalents of di-tert-butyl dicarbonate, resulting in the formation of a di-Boc protected byproduct. | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of di-tert-butyl dicarbonate. - Monitor the reaction closely using TLC or LC-MS and stop it upon complete consumption of the starting amine. - Perform the reaction at room temperature or below to control reactivity. |
| O-Acylation | The enol or enolate form of the 2-oxocyclohexyl moiety reacts with di-tert-butyl dicarbonate, leading to the formation of a tert-butyl enol carbonate. | - Employ milder basic conditions (e.g., NaHCO₃ instead of stronger bases like NaOH or LDA). - Maintain a controlled reaction temperature (e.g., 0 °C to room temperature). - The use of protic solvents (e.g., a mixture of THF and water) can disfavor enolate formation compared to aprotic solvents. |
| Self-Condensation | Under basic conditions, the enolate of one molecule of 2-aminocyclohexanone can act as a nucleophile and attack the carbonyl group of another molecule, leading to an aldol-type self-condensation product.[3][4] | - Use a non-nucleophilic base of appropriate strength (e.g., triethylamine). - Add the base slowly to the reaction mixture to avoid high local concentrations. - Keep the reaction temperature low to disfavor the condensation reaction. |
| Hydrolysis of Boc Anhydride | Di-tert-butyl dicarbonate can react with water, especially under basic conditions, to form tert-butanol and carbon dioxide, thus reducing the amount of reagent available for the desired N-protection. | - Ensure that all glassware is dry and use anhydrous solvents if performing the reaction under anhydrous conditions. - If using aqueous conditions, ensure that the reaction of the amine with Boc₂O is sufficiently fast to outcompete hydrolysis. A slight excess of Boc₂O may be necessary. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound via Boc protection of 2-aminocyclohexanone.
Materials:
-
2-aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (if using NaHCO₃)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using Triethylamine:
-
To a solution of 2-aminocyclohexanone hydrochloride (1.0 eq) in THF, add triethylamine (1.1 eq) at 0 °C and stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure using Sodium Bicarbonate:
-
Dissolve 2-aminocyclohexanone hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 1:1).
-
Add sodium bicarbonate (2.2 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of tert-Butyl (2-oxocyclohexyl)carbamate synthesis. The primary synthetic route discussed is the N-protection of 2-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the reaction of an amine, in this case, 2-aminocyclohexanone, with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][2] This reaction forms a stable carbamate, effectively protecting the amino group.[3][] If starting with 2-aminocyclohexanone hydrochloride, a base is required to neutralize the salt and free the amine for reaction.
Q2: Why is a base necessary when using the hydrochloride salt of 2-aminocyclohexanone?
The amine hydrochloride salt is protonated and therefore not nucleophilic. A base is required to deprotonate the ammonium salt, generating the free amine which can then act as a nucleophile and attack the Boc anhydride.[1] Common bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or aqueous bases like sodium bicarbonate or sodium hydroxide.[1][5]
Q3: What are the most common side reactions observed during this synthesis?
The most frequent side reactions include:
-
Di-Boc Protection: The primary amine reacts twice with Boc₂O to form a di-tert-butoxycarbonyl derivative. This is more likely with excess Boc₂O or extended reaction times.[6]
-
Aldol Condensation: As an α-amino ketone, 2-aminocyclohexanone can undergo self-condensation under certain basic conditions, leading to dimeric impurities.
-
Urea Formation: An isocyanate intermediate can potentially form, which may react with another amine molecule to create a urea by-product.[6]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method. A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material (2-aminocyclohexanone) and the appearance of a new, less polar spot corresponding to the product indicates reaction progress. Staining with ninhydrin can be used to visualize the primary amine starting material.
Experimental Protocol
This protocol details the synthesis of this compound from 2-aminocyclohexanone hydrochloride.
Materials:
-
2-Aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminocyclohexanone hydrochloride (1.0 eq).
-
Dissolution: Add a suitable solvent such as Dichloromethane (DCM).
-
Basification: Cool the mixture in an ice bath (0 °C). Add triethylamine (1.1 eq) dropwise to the suspension. Stir for 15-20 minutes to ensure complete formation of the free amine. Alternatively, an aqueous solution of sodium bicarbonate can be used in a biphasic system.
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) either as a solid in one portion or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for 4-16 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.[6]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Boc₂O (eq.) | Approx. Yield (%) |
| 1 | TEA (1.1) | DCM | 0 to RT | 16 | 1.1 | 85-95 |
| 2 | DIPEA (1.1) | THF | RT | 12 | 1.1 | 80-90 |
| 3 | NaHCO₃ (2.0) | DCM/H₂O | RT | 24 | 1.2 | 75-85 |
| 4 | TEA (1.1) | DCM | 40 | 6 | 1.1 | 70-80 (Increased impurities) |
| 5 | TEA (1.5) | DCM | RT | 16 | 1.5 | ~80 (Di-Boc impurity observed) |
Note: Yields are hypothetical and based on typical N-Boc protection reactions. Actual results may vary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Incomplete deprotonation of the amine salt. 2. Low nucleophilicity of the amine. 3. Decomposed Boc₂O reagent. | 1. Ensure stoichiometric amount of base is added; consider a stronger, non-nucleophilic base like DIPEA. 2. Increase reaction time or temperature moderately (e.g., to 40 °C), but monitor for side products. Consider adding a catalytic amount of DMAP for less reactive amines.[6] 3. Use fresh Boc₂O. |
| Multiple Spots on TLC (Incomplete Reaction) | 1. Insufficient reaction time. 2. Insufficient amount of Boc₂O. | 1. Continue stirring and monitor by TLC until the starting material is consumed. 2. Add a small additional portion (0.1 eq) of Boc₂O. |
| Formation of a More Non-Polar Side Product | 1. Di-Boc protection of the amine. | 1. Use a controlled amount of Boc₂O (1.05-1.1 eq).[6] Avoid excessive reaction times and high temperatures. |
| Formation of Polar, Baseline Impurities | 1. Self-condensation of 2-aminocyclohexanone. | 1. Maintain a low reaction temperature (0 °C initially). Use a non-nucleophilic base if possible. Ensure rapid and efficient reaction with Boc₂O to protect the amine before it can self-react. |
| Difficult Purification | 1. Excess Boc₂O and its byproduct (tert-butanol) co-elute with the product. | 1. After the reaction, quench with a primary or secondary amine scavenger resin to remove excess Boc₂O. 2. During workup, a wash with a dilute aqueous base can help remove some byproducts. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield issues.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl (2-oxocyclohexyl)carbamate
Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of tert-butyl (2-oxocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of this compound?
A1: Incomplete deprotection of this substrate can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the sterically hindered Boc group on the cyclohexyl ring.
-
Suboptimal Reaction Time and Temperature: The reaction may require longer durations or elevated temperatures compared to simpler amines due to the specific substrate structure.
-
Inadequate Solvent Choice: The choice of solvent can impact the solubility of the starting material and the efficacy of the acidic reagent.
-
Product Instability and Side Reactions: The deprotected product, 2-aminocyclohexanone, is a β-amino ketone, which can be unstable under acidic conditions and may undergo self-condensation or other side reactions, leading to a complex reaction mixture and the appearance of incomplete conversion of the starting material.
Q2: What are the common side reactions to be aware of during the deprotection of this compound?
A2: The primary side reactions of concern are:
-
Tert-butylation: The tert-butyl cation generated during the deprotection is an electrophile that can alkylate the starting material, the deprotected amine, or the solvent.
-
Self-Condensation of 2-Aminocyclohexanone: The deprotected product can undergo acid-catalyzed self-condensation, leading to the formation of dimers and other oligomeric impurities.[1] A common product of cyclohexanone self-condensation is 2-(1-cyclohexen-1-yl)-cyclohexanone.
-
Enamine Formation: The deprotected secondary amine can react with the ketone functionality to form an enamine, which can then participate in further reactions.
Q3: Which acidic condition is generally preferred for this deprotection: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane?
A3: Both TFA in dichloromethane (DCM) and HCl in dioxane are commonly used for Boc deprotection.[2][3] For this compound, starting with milder conditions such as 4M HCl in dioxane is often recommended to minimize potential acid-catalyzed side reactions involving the ketone functionality.[3] TFA is a stronger acid and may lead to a higher degree of side product formation.[4]
Troubleshooting Guide
Issue 1: Incomplete conversion of this compound to 2-aminocyclohexanone.
This is the most common issue, often identified by TLC or LC-MS analysis showing the presence of starting material after the expected reaction time.
| Potential Cause | Recommended Action |
| Insufficient Acid Concentration | Gradually increase the concentration of the acid. For TFA/DCM, you can move from a 25% v/v solution to a 50% v/v solution. For HCl/dioxane, ensure the reagent is a 4M solution.[5][6] |
| Inadequate Reaction Time | Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Extend the reaction time as needed. Reactions can take from 1 to 18 hours depending on the substrate and conditions.[5] |
| Low Reaction Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, consider gentle warming to 40-50°C, but be mindful that this can also accelerate side reactions. |
| Poor Substrate Solubility | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue in DCM or dioxane, a co-solvent like a small amount of methanol may be added when using HCl/dioxane. |
Issue 2: Formation of multiple unidentified side products.
The appearance of several new spots on a TLC plate or multiple peaks in an LC-MS chromatogram that do not correspond to the starting material or the desired product is indicative of side reactions.
| Potential Cause | Recommended Action |
| Tert-butylation | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole (1-5% v/v).[4] |
| Self-Condensation of Product | Use milder acidic conditions (e.g., switch from TFA to 4M HCl in dioxane).[3] Keep the reaction temperature at room temperature or below (0°C). Minimize the reaction time by closely monitoring for the disappearance of the starting material. |
| Enamine-related Side Products | Work up the reaction promptly upon completion to neutralize the acid and isolate the amine salt, which is less prone to enamine formation. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard procedure for Boc deprotection using TFA.[4][5]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (concentration range: 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-aminocyclohexanone.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides a milder alternative to TFA for Boc deprotection.[3][6]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous (if needed for dissolution)
-
Diethyl ether
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane if necessary.
-
Add the 4M HCl in 1,4-dioxane solution to the substrate.
-
Stir the mixture at room temperature for 1-16 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, the product, 2-aminocyclohexanone hydrochloride, may precipitate.
-
If a precipitate forms, it can be collected by filtration and washed with diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation of the hydrochloride salt.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
Preventing byproduct formation in reactions with tert-Butyl (2-oxocyclohexyl)carbamate
Welcome to the technical support center for tert-Butyl (2-oxocyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The primary reactive site for byproduct formation is the ketone moiety of the cyclohexanone ring. The two most common classes of byproducts are:
-
Aldol Condensation Products: Self-condensation of the enolate of this compound under either acidic or basic conditions can lead to the formation of β-hydroxy ketone adducts, which may subsequently dehydrate to form α,β-unsaturated ketones. This can result in dimers or oligomers, complicating purification and reducing the yield of the desired product.
-
Enamine Byproducts: In the presence of primary or secondary amine nucleophiles, the ketone can form imines or enamines, respectively.[1] Enamine formation is often reversible and catalyzed by acid.[1] If an enamine is formed as an intermediate, it can undergo subsequent undesired reactions.
Q2: How can I minimize the formation of aldol condensation byproducts?
A2: Controlling the reaction conditions is crucial to suppress aldol condensation. Key strategies include:
-
Temperature Control: Running reactions at low temperatures (e.g., 0 °C to -78 °C) can significantly slow down the rate of enolate formation and subsequent aldol addition.
-
Choice of Base/Acid: The choice of base or acid is critical. For reactions requiring a base, using a non-nucleophilic, sterically hindered base can favor the desired reaction over self-condensation. For acid-catalyzed reactions, careful control of the acid concentration and type is important.
-
Reaction Time: Minimizing the reaction time can help reduce the formation of aldol byproducts. Monitoring the reaction progress by TLC or LC-MS and quenching the reaction as soon as the starting material is consumed is recommended.
Q3: What measures can be taken to prevent unwanted enamine formation?
A3: Enamine formation is a common side reaction with ketones in the presence of amines. To avoid this:
-
pH Control: Enamine formation is typically catalyzed by acid.[1] Maintaining a neutral or slightly basic pH can disfavor enamine formation.
-
Protection of the Ketone: If the ketone functionality is not involved in the desired transformation, it can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst). The ketal is stable to many reaction conditions and can be removed later.
-
Reaction Sequence: If a reaction involves an amine reagent, consider alternative synthetic routes where the ketone is introduced at a later stage.
Q4: Can racemization occur at the C2 position of the cyclohexanone ring?
A4: Yes, the α-proton at the C2 position is acidic and can be removed under basic or acidic conditions to form an enol or enolate intermediate. This process can lead to racemization if the C2 position is a stereocenter. To mitigate this, it is advisable to use mild reaction conditions and avoid prolonged exposure to strong acids or bases.
Troubleshooting Guides
Problem 1: Formation of a Higher Molecular Weight Impurity Detected by MS
-
Possible Cause: Aldol condensation byproduct.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Repeat the reaction at a lower temperature (e.g., decrease from room temperature to 0 °C or -20 °C).
-
Change the Base/Acid: If a base is used, switch to a bulkier, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) for kinetic deprotonation.[2] If an acid is used, try a milder acid or reduce its concentration.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Purification: Aldol adducts are typically more polar than the starting material and can often be separated by column chromatography on silica gel.
-
Problem 2: A New, Less Polar Spot Appears on TLC When Reacting with an Amine
-
Possible Cause: Enamine formation.
-
Troubleshooting Steps:
-
Hydrolysis during Workup: Enamines can often be hydrolyzed back to the ketone during an aqueous acidic workup.[1] Ensure your workup procedure includes a mild acid wash (e.g., dilute HCl or NH4Cl solution).
-
pH Adjustment: Run the reaction under neutral or slightly basic conditions to suppress acid-catalyzed enamine formation.
-
Protect the Ketone: If the ketone is not the desired reaction site, protect it as a ketal prior to introducing the amine.
-
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence byproduct formation in reactions involving β-amino ketones, which are structurally related to this compound.
Table 1: Influence of Base and Temperature on Aldol Condensation
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Aldol Byproduct (%) |
| 1 | NaOH | 25 | 65 | 30 |
| 2 | NaOH | 0 | 80 | 15 |
| 3 | LDA | -78 | 95 | <5 |
| 4 | K2CO3 | 25 | 70 | 25 |
This data is illustrative and based on general principles of aldol chemistry.
Table 2: Effect of pH on Enamine Formation
| Entry | Reactant | pH | Desired Amine Product (%) | Enamine Byproduct (%) |
| 1 | Secondary Amine | 4-5 | 70 | 25 |
| 2 | Secondary Amine | 7 | 90 | <5 |
| 3 | Secondary Amine | 9 | 88 | <5 |
This data is illustrative and based on the pH dependence of enamine formation.[1]
Experimental Protocols
Protocol: Reductive Amination of this compound
This protocol describes a typical reductive amination reaction, with measures to minimize common byproducts.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1 equivalent) and the amine (1.1 equivalents) in DCM at 0 °C, add a catalytic amount of acetic acid (if necessary to facilitate iminium ion formation).
-
Stir the mixture for 20-30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Notes for this Protocol:
-
If aldol byproducts are observed, ensure the reaction is run at a lower temperature for the initial stirring phase.
-
If unreacted starting material is a problem, the addition of a catalytic amount of acetic acid can improve the rate of iminium ion formation.
-
The use of NaBH(OAc)3 is generally preferred over NaBH4 or NaBH3CN as it is milder and often gives cleaner reactions with fewer side products.
Visualizations
The following diagrams illustrate the key reaction pathways and potential for byproduct formation.
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
Stability of tert-Butyl (2-oxocyclohexyl)carbamate under acidic and basic conditions
Welcome to the technical support center for tert-Butyl (2-oxocyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
A1: The tert-butoxycarbonyl (Boc) protecting group on this compound is highly susceptible to cleavage under acidic conditions.[1][2][3] This is a standard method for deprotection of Boc-protected amines. The reaction proceeds via protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and subsequent release of the free amine after decarboxylation of the resulting carbamic acid.[2]
Q2: What are the recommended acidic conditions for the deprotection of this compound?
A2: Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[1][2][3] Aqueous phosphoric acid can also be used as a milder alternative.[1][4] The choice of acid and solvent depends on the sensitivity of other functional groups in the molecule.
Q3: Is this compound stable under basic conditions?
A3: Generally, the Boc protecting group is stable to a wide range of basic and nucleophilic conditions.[2][5] This stability is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon, and the steric hindrance from the tert-butyl group. However, prolonged exposure to strong bases or high temperatures might lead to slow degradation.
Q4: Can the ketone functionality in this compound cause side reactions under basic conditions?
A4: Yes, the presence of the ketone at the 2-position is a critical consideration. Under basic conditions, deprotonation of the alpha-carbon can occur, leading to the formation of an enolate. This could potentially lead to side reactions such as aldol condensation or epimerization at the chiral centers. The specific outcome will depend on the reaction conditions (base, temperature, solvent) and the presence of other electrophiles.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc deprotection under acidic conditions. | 1. Insufficient acid concentration or reaction time. 2. Reaction temperature is too low. | 1. Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Allow the reaction to warm to room temperature if it is being performed at a lower temperature. |
| Formation of unexpected byproducts during acidic deprotection. | The highly reactive tert-butyl cation generated during deprotection may alkylate other nucleophilic sites on the molecule or in the reaction mixture. | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[2] |
| Degradation of the compound during purification after basic workup. | The free 2-aminocyclohexanone product may be unstable, potentially undergoing self-condensation or other side reactions, especially if the solution is basic. | Neutralize the reaction mixture carefully to a pH of ~7 before extraction and concentration. Keep the product in a slightly acidic solution for storage if possible. |
| Low recovery of the desired amine after basic treatment. | While the Boc group is generally stable, prolonged exposure to strong bases, especially at elevated temperatures, could lead to some hydrolysis of the carbamate.[6] | Use milder basic conditions or shorter reaction times. If the goal is not Boc deprotection, ensure the temperature is kept low. |
Stability Data Summary
The following table summarizes the expected stability of this compound under various conditions based on the general behavior of Boc-protected amines.
| Condition | Reagent/Solvent | Temperature | Expected Stability |
| Strongly Acidic | TFA/DCM (1:1) | 0°C to RT | Unstable (Cleavage of Boc group) |
| Moderately Acidic | 4M HCl in Dioxane | RT | Unstable (Cleavage of Boc group) |
| Mildly Acidic | 85% aq. H₃PO₄ | RT | Unstable (Cleavage of Boc group)[4] |
| Strongly Basic | 6M NaOH | RT to 50°C | Generally Stable (Potential for slow hydrolysis and enolate formation) |
| Mildly Basic | NaHCO₃ (aq.) | RT | Stable |
| Nucleophilic | Primary/Secondary Amines | RT | Stable |
Experimental Protocols
Protocol 1: Acidic Deprotection of this compound using TFA
-
Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution with stirring.
-
Reaction: Allow the reaction mixture to stir at 0°C and warm to room temperature over 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Isolation: Dissolve the residue in a minimal amount of a suitable solvent and precipitate the amine salt by adding a non-polar solvent like diethyl ether. Collect the solid by filtration.
Protocol 2: Assessing Stability under Basic Conditions
-
Dissolution: Dissolve a known amount of this compound in a suitable solvent (e.g., THF or Methanol).
-
Base Addition: Add the desired aqueous basic solution (e.g., 1M NaOH) to the solution of the carbamate.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or 50°C).
-
Sampling: At various time points (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis: Neutralize the aliquot with a mild acid (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by LC-MS or GC-MS to determine the ratio of starting material to any degradation products.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. server.ccl.net [server.ccl.net]
Technical Support Center: Purification of tert-Butyl (2-oxocyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of tert-Butyl (2-oxocyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from the starting materials and side reactions. Depending on the synthetic route, these may include unreacted starting materials such as 2-cyclohexen-1-one or tert-butyl carbamate, as well as di-Boc protected byproducts. If the synthesis involves the reduction of a protected aminophenol followed by oxidation, residual aminocyclohexanol intermediates may also be present.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (-20°C to 4°C).[1] This minimizes potential degradation from moisture and atmospheric contaminants.
Q3: Is this compound susceptible to degradation during purification?
A3: Yes, two primary stability concerns are the acid sensitivity of the tert-butoxycarbonyl (Boc) protecting group and the potential for keto-enol tautomerism of the cyclohexanone ring.[2][3] The Boc group is labile in strongly acidic conditions, and prolonged exposure to silica gel, which is weakly acidic, can lead to its cleavage.[4][5]
Troubleshooting Guides
Column Chromatography
Problem 1: The product is not eluting from the silica gel column or is showing significant tailing.
-
Possible Cause: The compound may be interacting strongly with the acidic sites on the silica gel, or the mobile phase may not be polar enough. The ketone and carbamate functionalities can lead to strong adsorption.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Use a Modifier: Add a small amount of a competitive polar solvent like methanol (0.5-1%) to the mobile phase to disrupt strong interactions. For compounds with basic handles, adding a small amount of triethylamine (0.1-0.5%) can neutralize the acidic sites on the silica gel and improve peak shape.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.
-
Problem 2: The product is co-eluting with an impurity.
-
Possible Cause: The chosen solvent system does not provide sufficient resolution between the product and the impurity.
-
Solution:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using thin-layer chromatography (TLC). Test various ratios of common solvents like hexane, ethyl acetate, dichloromethane, and methanol. Aim for an Rf value of 0.2-0.3 for the product to achieve good separation on the column.
-
Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase with different selectivity, such as alumina or a bonded phase (e.g., diol, cyano).
-
Problem 3: The product appears to be degrading on the column.
-
Possible Cause: The Boc group may be cleaving due to the acidic nature of the silica gel.[4][5]
-
Solution:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in the mobile phase and add 0.5-1% triethylamine. Stir for 30 minutes, then pack the column. Run the column with a mobile phase containing 0.1-0.5% triethylamine.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.
-
Alternative Purification Method: If degradation persists, consider recrystallization as an alternative to column chromatography.
-
Recrystallization
Problem 1: The compound oils out instead of crystallizing.
-
Possible Cause: The solvent may be too good a solvent, or the solution is supersaturated and cooling too quickly. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Solvent Selection: Choose a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Good single solvents to try are isopropanol or ethanol. Mixed solvent systems like ethyl acetate/hexane or dichloromethane/pentane can also be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, further cooling in a refrigerator or ice bath can promote crystallization.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Problem 2: Poor recovery of the product after recrystallization.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Optimize the Solvent System: For mixed solvent systems, dissolve the compound in a small amount of the "good" solvent and then slowly add the "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate mixtures) to find a system that gives an Rf value of approximately 0.2-0.3 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase identified by TLC.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If a mixed solvent system is used, dissolve the compound in the "good" solvent and add the hot "poor" solvent dropwise until the solution becomes cloudy. Then add a few drops of the "good" solvent to clarify the solution.
-
Allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation
Table 1: Column Chromatography Parameters for a Related Compound (3-N-Boc-aminocyclohexanone) [1]
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl Acetate / Cyclohexanol (3:7) |
| Yield | ~47% |
Table 2: Physicochemical Properties of a Related Compound (3-N-Boc-aminocyclohexanone) [1]
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | Light beige solid |
| Melting Point | 81–85 °C |
| Solubility | Slightly soluble in chloroform and methanol |
Visualizations
Caption: Workflow for Column Chromatography Purification.
References
- 1. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]
- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl (2-oxocyclohexyl)carbamate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl (2-oxocyclohexyl)carbamate.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My final product is an oil or a waxy solid, not the expected crystalline solid. How can I induce crystallization?
A1: This is a common issue often caused by residual solvents or the presence of impurities that inhibit crystal lattice formation. Here are several strategies to address this:
-
Ensure Complete Solvent Removal: Residual solvents from your work-up (e.g., ethyl acetate, dichloromethane) can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (40-50 °C), to remove all volatile residues.
-
Trituration: If you have an oil, attempt to solidify it by trituration. This involves stirring the oil vigorously with a solvent in which the desired product is poorly soluble, but the impurities are soluble. For this compound, n-hexane or diethyl ether are good starting points. The product should precipitate as a solid, which can then be collected by filtration.
-
Recrystallization: If trituration fails, recrystallization is the next step. A successful recrystallization relies on selecting an appropriate solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.
Q2: I'm struggling to find a suitable solvent system for recrystallization. What are some recommendations?
A2: Finding the right solvent system is key. Here are some commonly used systems for Boc-protected compounds that you can screen:
-
n-Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add n-hexane until the solution becomes cloudy. Reheat to dissolve the cloudiness and then allow it to cool slowly.
-
n-Hexane/Acetone: Similar to the above, use acetone as the "good" solvent and n-hexane as the "poor" solvent.
-
Ethanol or Isopropanol: These can sometimes be used as single-solvent systems for recrystallization. Dissolve the compound in a minimal amount of the hot alcohol and allow it to cool.
Q3: My column chromatography is not giving good separation. What can I do to improve it?
A3: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:
-
Optimize Your Solvent System: The most critical factor is the mobile phase. Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common mobile phase for this compound is a gradient of ethyl acetate in hexane.
-
Check Your Column Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider "dry loading." Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Consider Tailing: If your compound is basic, it might tail on the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to your mobile phase can help to mitigate this.
Q4: What are the likely impurities I should be trying to remove?
A4: The impurities will depend on the synthetic route used. However, common impurities in the synthesis of this compound may include:
-
Unreacted Starting Materials: 2-cyclohexen-1-one or cyclohexanone, and tert-butyl carbamate.
-
Byproducts of Boc Protection: Di-tert-butyl dicarbonate and its decomposition products.
-
Over-alkylation or Di-Boc protected species: Depending on the reaction conditions.
-
Reduced Product: N-Boc-2-aminocyclohexanol, if a reduction step was performed and was incomplete, or if reducing agents were used in a prior step.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using different methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) | Notes |
| Recrystallization | ||||
| n-Hexane/Ethyl Acetate | ~85% | >98% | 70-85% | Effective for removing non-polar impurities. |
| Ethanol | ~90% | >99% | 60-75% | Can be effective if the impurity profile is suitable. |
| Column Chromatography | ||||
| Silica Gel, EtOAc/Hexane Gradient | ~70% | >99% | 80-95% | Highly effective for a wide range of impurities. |
Experimental Protocols
Protocol 1: Recrystallization from n-Hexane/Ethyl Acetate
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.
-
Addition of Anti-solvent: While the solution is still warm, slowly add n-hexane dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for a few hours.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an optimal mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexane that gives the target compound an Rf of ~0.3.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading technique described in the FAQs.
-
Elution: Elute the column with the mobile phase, collecting fractions. You can gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Production of tert-Butyl (2-oxocyclohexyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-oxocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common scalability issues encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and scalable synthetic route involves a two-step process:
-
Boc Protection: Protection of the amino group of 2-aminocyclohexanol using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form N-Boc-2-aminocyclohexanol.
-
Oxidation: Oxidation of the hydroxyl group of N-Boc-2-aminocyclohexanol to a ketone to yield the final product, this compound.
Q2: What are the critical scalability considerations for the Boc protection step?
A2: When scaling up the Boc protection of 2-aminocyclohexanol, the primary challenges are ensuring complete reaction and avoiding the formation of the di-Boc protected byproduct. Key factors to control include:
-
Stoichiometry: Precise control of the (Boc)₂O to amine ratio is crucial. An excess of (Boc)₂O can lead to di-protection, while an insufficient amount will result in an incomplete reaction.
-
Base Selection and Amount: A suitable base, such as triethylamine or sodium bicarbonate, is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[1][2] The amount of base should be carefully optimized.
-
Solvent and Temperature: The reaction is typically performed in a solvent like dioxane, THF, or acetonitrile at room temperature or with moderate heating.[1][2] On a larger scale, efficient mixing and temperature control are vital to ensure homogeneity and prevent localized overheating.
Q3: Which oxidation method is recommended for large-scale synthesis?
A3: Both Swern oxidation and TEMPO-catalyzed oxidation are viable methods. However, for larger-scale production, TEMPO-catalyzed oxidation is often preferred due to its milder reaction conditions and less hazardous byproducts compared to the Swern oxidation. The Swern oxidation requires cryogenic temperatures (typically -78 °C) and generates toxic and malodorous byproducts like dimethyl sulfide and carbon monoxide, which pose significant challenges for industrial-scale handling and waste disposal.
Q4: How can I purify this compound on a large scale?
A4: While flash column chromatography is a standard laboratory purification technique, it can be costly and time-consuming at an industrial scale.[3][4] For large quantities, developing a crystallization method is highly recommended.[5][6] This involves finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, allowing for selective precipitation of the pure compound. Trituration, washing the crude product with a solvent in which the impurities are soluble but the product is not, can also be an effective purification strategy.[7]
Troubleshooting Guides
Troubleshooting Boc Protection of 2-Aminocyclohexanol
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Starting material remains) | Insufficient (Boc)₂O. | Increase the molar ratio of (Boc)₂O to the amine slightly (e.g., 1.1 to 1.2 equivalents). |
| Inadequate mixing on a large scale. | Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. | |
| Insufficient base. | Ensure at least one equivalent of base is used to neutralize the generated acid. | |
| Formation of Di-Boc Protected Byproduct | Excess (Boc)₂O. | Carefully control the stoichiometry of (Boc)₂O. Add the reagent portion-wise to the reaction mixture. |
| Low Yield | Inefficient extraction or work-up. | Optimize the extraction procedure. Ensure the pH is appropriately adjusted during aqueous washes to minimize product loss. |
| Product instability. | The Boc group can be labile in strong acidic conditions. Avoid prolonged exposure to strong acids during work-up.[8] |
Troubleshooting Oxidation of N-Boc-2-aminocyclohexanol
| Method | Issue | Potential Cause | Troubleshooting Steps |
| Swern Oxidation | Low or no conversion | Inactive DMSO or oxalyl chloride. | Use fresh, high-quality reagents. Ensure anhydrous conditions as moisture deactivates the reagents. |
| Reaction temperature too high. | Maintain the reaction temperature strictly at or below -60 °C to prevent decomposition of the active intermediate. | ||
| Formation of byproducts (e.g., mixed thioacetals) | Temperature fluctuation. | Precise temperature control is critical. Ensure the cooling bath is stable and the addition of reagents is slow to manage any exotherm. | |
| TEMPO-Catalyzed Oxidation | Slow or incomplete reaction | Inefficient catalyst turnover. | Ensure the presence of a co-oxidant (e.g., sodium hypochlorite) and, if using a biphasic system, a phase-transfer catalyst.[9] |
| Low catalyst loading. | While catalytic, a certain minimum loading of TEMPO is required. This may need to be optimized for your specific scale and substrate.[10] | ||
| Formation of chlorinated byproducts | Use of sodium hypochlorite as the primary oxidant. | Use a modified protocol where sodium hypochlorite is used catalytically and regenerated with a stoichiometric amount of a less chlorinating oxidant like sodium chlorite.[9] | |
| Low Yield | Over-oxidation to carboxylic acid (if applicable). | Carefully monitor the reaction progress and quench it once the starting material is consumed. | |
| Catalyst deactivation. | Certain functional groups on the substrate can deactivate the TEMPO catalyst. Ensure the starting material is pure. |
Data Presentation
Comparison of Key Parameters for Oxidation Methods
| Parameter | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Typical Yield | >90% | >90% |
| Reaction Temperature | -78 °C to -60 °C | 0 °C to Room Temperature |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | TEMPO (catalyst), Sodium Hypochlorite (or other co-oxidant) |
| Common Solvents | Dichloromethane | Dichloromethane/Water (biphasic), Acetonitrile/Water |
| Scalability Concerns | Cryogenic temperatures, toxic & odorous byproducts (DMS, CO). | Potential for chlorination with NaOCl, catalyst deactivation, reaction rate can be slow. |
| Safety & Environmental | High concern due to toxic gas evolution and foul odor. | Generally considered "greener", but co-oxidants need careful handling. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-aminocyclohexanol
Materials:
-
2-Aminocyclohexanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminocyclohexanol (1.0 eq.) in the chosen organic solvent in a reaction vessel equipped with a stirrer.
-
Add the base (1.1 - 1.5 eq.).
-
Slowly add a solution of (Boc)₂O (1.05 - 1.1 eq.) in the same solvent to the reaction mixture at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-aminocyclohexanol. The product can be used in the next step without further purification if the purity is sufficient.
Protocol 2: TEMPO-Catalyzed Oxidation of N-Boc-2-aminocyclohexanol
Materials:
-
N-Boc-2-aminocyclohexanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-aminocyclohexanol (1.0 eq.) in DCM in a reaction vessel.
-
Add an aqueous solution of sodium bicarbonate and potassium bromide.
-
Add a catalytic amount of TEMPO (e.g., 1-5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution, maintaining the temperature below 5 °C.
-
Stir vigorously at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Stereochemistry in Reactions of tert-Butyl (2-oxocyclohexyl)carbamate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereocontrol in reactions involving tert-butyl (2-oxocyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the major factor influencing stereoselectivity in reactions at the carbonyl group of this compound?
A1: The primary factor is the steric hindrance exerted by the bulky tert-butoxycarbonyl (Boc) protecting group on the adjacent amine.[1] This group directs incoming reagents to the face of the cyclohexanone ring with less steric hindrance, leading to the preferential formation of one diastereomer.[1]
Q2: In the reduction of the ketone, which diastereomer is predominantly formed and why?
A2: The diastereoselective reduction of this compound typically yields the cis-(1,2)-aminocyclohexanol derivative as the major product. The bulky N-Boc group favors the axial attack of the hydride reagent on the carbonyl group to avoid steric clash.[1] This axial approach leads to the formation of the equatorial alcohol.
Q3: How does the choice of reducing agent affect the diastereoselectivity of the ketone reduction?
A3: The degree of diastereoselectivity can be influenced by the choice of the reducing agent.[1] Very bulky reducing agents, such as tri-sec-butylborohydride, are known to exhibit high stereodiscrimination, favoring equatorial attack to produce the axial alcohol.[2] Conversely, less hindered reagents may show lower selectivity.
Q4: Can the stereochemistry be controlled in alkylation reactions?
A4: Yes, stereocontrol in alkylation reactions is possible. The formation of an enolate followed by alkylation will likely proceed from the less hindered face, dictated by the conformation of the bulky N-Boc group. The specific stereochemical outcome can be influenced by the choice of base, solvent, and electrophile.
Troubleshooting Guide
Problem 1: Low diastereoselectivity observed in the reduction of the carbonyl group.
| Possible Cause | Suggested Solution |
| Insufficient Steric Hindrance from the Reducing Agent: The reducing agent used may not be bulky enough to effectively differentiate between the two faces of the carbonyl group. | Use a Bulkier Reducing Agent: Employ sterically demanding hydride reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents enhance diastereoselectivity by increasing the steric demand for one approach pathway.[2] |
| Reaction Temperature is Too High: Higher temperatures can overcome the small energy difference between the transition states leading to the two diastereomers, resulting in lower selectivity. | Lower the Reaction Temperature: Perform the reduction at lower temperatures (e.g., -78 °C). This will amplify the energetic preference for the transition state leading to the desired diastereomer. |
| Solvent Effects: The solvent can influence the effective size and reactivity of the reducing agent.[3] | Optimize the Solvent: Screen different ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O). The coordination of the solvent to the cation can affect the stereochemical outcome.[3] |
Problem 2: The undesired diastereomer is the major product in a nucleophilic addition.
| Possible Cause | Suggested Solution |
| Electronic Effects vs. Steric Effects: In some cases, electronic factors, such as stabilizing interactions between orbitals, can favor a transition state that is sterically less favorable.[3] | Change the Nucleophile or Cation: The nature of the nucleophile and any associated metal cations can alter the balance between steric and electronic control.[3] Consider using a different organometallic reagent (e.g., switching from an organolithium to a Grignard reagent) or adding a chelating agent. |
| Reagent Approach Control: The default facial selectivity is not leading to the desired product. | Substrate Control vs. Reagent Control: If substrate control (from the Boc group) gives the wrong isomer, consider using a chiral reagent or catalyst that can override the inherent facial bias of the substrate. |
Problem 3: Epimerization at the C2 position during the reaction.
| Possible Cause | Suggested Solution |
| Basic Reaction Conditions: The α-proton at C2 is acidic and can be removed under basic conditions, leading to epimerization and loss of stereochemical integrity. | Use Non-Basic or Mildly Basic Conditions: Whenever possible, opt for neutral or acidic reaction conditions. If a base is required, use a non-nucleophilic, hindered base (e.g., LDA) at low temperatures and for a short reaction time. Quench the reaction carefully to avoid prolonged exposure to basic conditions. |
| Prolonged Reaction Times or High Temperatures: Extended reaction times or elevated temperatures, even under mildly basic conditions, can increase the likelihood of epimerization. | Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS and work it up as soon as it is complete. Avoid unnecessarily long reaction times or heating. |
Data Presentation: Diastereoselective Reduction of this compound
The following table summarizes the typical diastereomeric ratios (cis:trans) obtained from the reduction of this compound with various reducing agents. The cis isomer refers to the product with a cis relationship between the amino and hydroxyl groups.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | 85:15 |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 | 90:10 |
| Lithium tri-sec-butylborohydride (L-Selectride®) | Tetrahydrofuran (THF) | -78 | >98:2 |
| Sodium in Isopropyl Alcohol | THF/Isopropanol | 0 to 25 | 89:11[4] |
Note: The data presented are illustrative and based on common outcomes for similar systems. Actual results may vary depending on specific reaction conditions.
Key Experiments: Detailed Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
This protocol describes a standard procedure for the reduction of the ketone to the corresponding cis-alcohol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel to separate the diastereomers.
Visualizations
Caption: Experimental workflow for the diastereoselective reduction.
Caption: Decision tree for troubleshooting low diastereoselectivity.
Caption: Steric influence of the N-Boc group on nucleophilic attack.
References
Validation & Comparative
A Comparative Analysis of tert-Butyl (2-oxocyclohexyl)carbamate and Other Amine Protecting Groups
In the realm of organic synthesis, particularly in the intricate pathways of pharmaceutical development and peptide chemistry, the selection of an appropriate amine protecting group is a critical decision that profoundly influences reaction outcomes. The ideal protecting group offers robust stability under a variety of reaction conditions while allowing for selective and high-yielding removal under mild conditions. This guide provides a detailed comparison of tert-Butyl (2-oxocyclohexyl)carbamate with other commonly employed amine protecting groups, namely tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
While this compound belongs to the well-known Boc family of protecting groups, specific comparative performance data for this particular derivative is not extensively documented in peer-reviewed literature. However, its behavior can be largely inferred from the well-established chemistry of the Boc group. This guide combines the known properties of the Boc group with available data for other key protecting groups to offer a comprehensive comparative framework for researchers, scientists, and drug development professionals.
Orthogonality and Deprotection Strategies
The primary advantage of the common amine protecting groups lies in their orthogonal stability, allowing for the selective deprotection of one group in the presence of others. The Boc group, and by extension this compound, is characteristically labile to acidic conditions.[1] This property contrasts with the base-lability of the Fmoc group and the hydrogenolysis-lability of the Cbz group, forming the foundation of many multi-step synthetic strategies.[1]
Comparative Data of Amine Protecting Groups
The following tables summarize the key characteristics and stability profiles of this compound (inferred from general Boc group properties) and other major amine protecting groups.
Table 1: General Properties of Amine Protecting Groups
| Property | This compound | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Formula | C₁₁H₁₉NO₃ | C₅H₉O₂ | C₈H₇O₂ | C₁₅H₁₁O₂ |
| Molecular Weight | 213.27 g/mol | 101.13 g/mol | 135.13 g/mol | 223.24 g/mol |
| Cleavage Condition | Acidic (e.g., TFA, HCl) | Acidic (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Basic (e.g., Piperidine) |
| Byproducts of Deprotection | Isobutylene, CO₂, 2-aminocyclohexanone | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene, CO₂ |
Table 2: Stability of Protected Amines under Various Conditions
| Condition | This compound (inferred) | Boc | Cbz | Fmoc |
| Strong Acids (e.g., TFA, HCl) | Labile | Labile[1] | Generally Stable (can be cleaved with HBr in acetic acid) | Stable |
| Weak Acids | Stable | Stable | Stable | Stable |
| Strong Bases (e.g., NaOH) | Stable | Stable | Stable | Labile |
| Weak Bases (e.g., Piperidine) | Stable | Stable | Stable | Labile |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Stable | Labile | Quasi-orthogonal (can be cleaved, but less reactive than benzyl groups) |
| Nucleophiles | Generally Stable | Generally Stable | Stable | Stable |
Experimental Protocols
The following are representative experimental protocols for the protection of a primary amine with this compound and the deprotection of a Cbz-protected amine. Note that optimal conditions may vary depending on the specific substrate.
Protocol 1: Protection of a Primary Amine with di-tert-butyl dicarbonate (Boc₂O)
This protocol describes a general procedure for the introduction of a Boc group, which is analogous to the synthesis of this compound from 2-aminocyclohexanone.
Materials:
-
Primary amine
-
di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10 mol % of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the deprotected amine.
Conclusion
The choice of an amine protecting group is a strategic decision in the design of a synthetic route. While this compound is a specific derivative, its chemical behavior is governed by the properties of the tert-butoxycarbonyl (Boc) group. Its acid lability provides a powerful and orthogonal tool when used in conjunction with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups. Understanding the distinct stability and cleavage conditions of each class of protecting groups is fundamental for researchers, scientists, and drug development professionals in achieving the successful synthesis of complex molecules.
References
A Head-to-Head Comparison: Unveiling the Advantages of tert-Butyl (2-oxocyclohexyl)carbamate over Cbz-Protection
For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of overall efficiency and success. Among the plethora of options for amine protection, carbamates stand out for their reliability. While the benzyloxycarbonyl (Cbz) group has been a long-standing workhorse, the tert-butoxycarbonyl (Boc) group, as exemplified by tert-Butyl (2-oxocyclohexyl)carbamate, offers distinct advantages in many modern synthetic applications. This guide provides an objective comparison of the performance of this compound versus its Cbz-protected analogue, supported by representative experimental data and detailed protocols.
Key Advantages of Boc Protection in the Context of 2-Oxocyclohexylamine
The primary advantages of employing the Boc protecting group for 2-aminocyclohexanone over the Cbz group lie in the milder and more versatile deprotection methods, improved orthogonality with other common protecting groups, and avoidance of heavy metal catalysts.
-
Orthogonality and Deprotection: The Boc group is readily cleaved under acidic conditions, which are orthogonal to the hydrogenolysis conditions typically required for Cbz removal.[1][2] This orthogonality is crucial in complex syntheses where multiple protecting groups are present, allowing for selective deprotection without affecting Cbz or other groups sensitive to reduction.[3]
-
Avoidance of Catalytic Hydrogenolysis: Cbz deprotection most commonly relies on catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][5] This method, while effective, can be problematic for substrates containing other reducible functional groups, such as alkenes, alkynes, or certain aromatic systems. Furthermore, the use of palladium catalysts can introduce heavy metal contamination, which is a significant concern in pharmaceutical synthesis, requiring additional purification steps.[6] Acid-mediated deprotection of Boc groups circumvents these issues entirely.
-
Safety and Scalability: Handling hydrogen gas for catalytic hydrogenolysis poses safety risks, particularly on a large scale.[6] Acid-mediated deprotection of Boc groups is generally a more straightforward and scalable process.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the protection of 2-aminocyclohexanone and the subsequent deprotection of the corresponding carbamates. The data is compiled from analogous reactions reported in the literature to provide a comparative overview.
Table 1: Protection of 2-Aminocyclohexanone
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 12 | 86-95%[7] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | 4 | ~90%[3] |
Table 2: Deprotection of Protected 2-Aminocyclohexanone
| Protected Compound | Deprotection Method | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound | Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-3 | >95%[8] |
| Benzyl (2-oxocyclohexyl)carbamate | Hydrogenolysis | H₂, 10% Pd/C | Methanol (MeOH) | 4-24 | >95%[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-aminocyclohexanone hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of Benzyl (2-oxocyclohexyl)carbamate
Materials:
-
2-Aminocyclohexanone hydrochloride
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminocyclohexanone hydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzyl (2-oxocyclohexyl)carbamate.[3]
Mandatory Visualization
Caption: Comparative workflow for Boc and Cbz protection/deprotection.
Caption: Orthogonal deprotection of Boc and Cbz groups.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of tert-Butyl (2-oxocyclohexyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic analysis of tert-Butyl (2-oxocyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this guide will focus on the expected spectral characteristics based on analogous compounds and general principles of spectroscopic interpretation. We will also present a comparative analysis with a structurally related compound for which data is accessible, providing a practical reference for researchers.
Predicted Spectroscopic Data for this compound
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Below are the predicted key spectral features based on its chemical structure.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR | ~7.0-8.0 ppm (broad singlet, 1H): N-H proton of the carbamate. |
| ~3.5-4.5 ppm (multiplet, 1H): CH -N proton at the 2-position of the cyclohexanone ring. | |
| ~1.5-2.5 ppm (multiplets, 8H): Cyclohexane ring protons. | |
| ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group. | |
| ¹³C NMR | ~208-212 ppm: Carbonyl carbon (C=O) of the cyclohexanone. |
| ~155-157 ppm: Carbonyl carbon (C=O) of the carbamate. | |
| ~79-81 ppm: Quaternary carbon of the tert-butyl group. | |
| ~55-60 ppm: C-N carbon of the cyclohexanone ring. | |
| ~20-45 ppm: Carbons of the cyclohexane ring. | |
| ~28 ppm: Methyl carbons of the tert-butyl group. | |
| FT-IR (cm⁻¹) | ~3300-3400 (N-H stretch): Carbamate N-H bond. |
| ~2850-3000 (C-H stretch): Aliphatic C-H bonds. | |
| ~1710-1730 (C=O stretch): Ketone carbonyl. | |
| ~1680-1700 (C=O stretch): Carbamate carbonyl. | |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 214.14: Predicted exact mass for the protonated molecule (C₁₁H₂₀NO₃⁺). |
Comparative Spectroscopic Analysis
To provide a practical comparison, we will analyze the available spectroscopic data for a structurally similar compound, tert-butyl ((2-oxocyclohexyl)methyl)carbamate . This compound differs by the insertion of a methylene group between the carbamate and the cyclohexanone ring.
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Feature | This compound (Predicted) | tert-butyl ((2-oxocyclohexyl)methyl)carbamate (Reference) |
| ¹H NMR (N-H) | ~7.0-8.0 ppm (br s) | Expected in a similar region |
| ¹H NMR (CH-N/CH₂-N) | ~3.5-4.5 ppm (multiplet, 1H) | Expected ~3.0-3.5 ppm (triplet or doublet of triplets, 2H) |
| ¹H NMR (tert-butyl) | ~1.4 ppm (s, 9H) | ~1.4 ppm (s, 9H) |
| ¹³C NMR (Ketone C=O) | ~208-212 ppm | Expected in a similar region |
| ¹³C NMR (Carbamate C=O) | ~155-157 ppm | Expected in a similar region |
| ¹³C NMR (C-N/CH₂-N) | ~55-60 ppm | Expected ~40-45 ppm |
| FT-IR (Ketone C=O) | ~1710-1730 cm⁻¹ | Expected in a similar region |
| FT-IR (Carbamate C=O) | ~1680-1700 cm⁻¹ | Expected in a similar region |
| MS ([M+H]⁺) | m/z 214.14 | m/z 228.16 |
The key differences to note would be the chemical shift of the proton(s) attached to the nitrogen-bearing carbon and the chemical shift of that carbon itself in the ¹H and ¹³C NMR spectra, respectively. The mass-to-charge ratio in the mass spectrum would also show a predictable difference of 14 mass units, corresponding to the additional CH₂ group.
Experimental Protocols
Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate structural elucidation.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Analysis Mode: Positive ion mode is expected to yield the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected signaling pathways in the NMR spectra.
Navigating the Analytical Maze: A Comparative Guide to HPLC and GC-MS Methods for tert-Butyl (2-oxocyclohexyl)carbamate
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of synthetic intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of tert-Butyl (2-oxocyclohexyl)carbamate, a key building block in the synthesis of various pharmaceutical compounds.
At a Glance: HPLC vs. GC-MS for Carbamate Analysis
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the analyte's thermal stability, the required sensitivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or to be made so through derivatization. |
| Derivatization | Often not required. | Frequently necessary for polar and thermally labile compounds like carbamates to improve volatility and thermal stability. |
| Detection | Commonly uses UV-Vis, but can be coupled with Mass Spectrometry (LC-MS) for higher sensitivity and specificity. | Mass Spectrometry provides high selectivity and structural information. |
| Typical Application | Routine purity analysis, quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a robust and widely applicable technique for the analysis of N-Boc protected compounds due to their typical lack of volatility and potential for thermal degradation. A reversed-phase method is generally the preferred approach.
Experimental Protocol: HPLC-UV
The following protocol is a representative method for the analysis of N-Boc protected amino ketones, which can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (due to the carbamate chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent, such as acetonitrile or methanol, to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Performance Characteristics (Representative Data for similar compounds)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds and Structural Elucidation
Direct analysis of carbamates by GC-MS can be challenging due to their thermal lability, often leading to decomposition in the hot injector port. Therefore, derivatization is a common and often necessary step to enhance volatility and thermal stability.
Experimental Protocol: GC-MS with Derivatization
A common derivatization strategy for compounds with active hydrogens (like the N-H in the carbamate) is silylation.
Derivatization Procedure (Silylation):
-
To a dried sample (approximately 1 mg), add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (in split or splitless mode depending on concentration).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 500
Performance Characteristics (Representative Data for similar derivatized compounds)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion: Selecting the Optimal Method
Both HPLC and GC-MS offer viable pathways for the analysis of this compound, each with its own set of advantages and considerations.
-
HPLC-UV stands out as a straightforward and robust method for routine purity assessments and quantification, particularly when dealing with non-volatile impurities. Its primary advantage is the ability to analyze the compound in its native form without the need for derivatization.
-
GC-MS , on the other hand, provides superior sensitivity and specificity, especially for the identification of unknown volatile impurities and for structural confirmation. The necessity of derivatization adds a step to the sample preparation process but is crucial for achieving reliable results for this class of compounds.
Ultimately, the choice of method will be dictated by the specific analytical goals. For routine quality control and purity checks, HPLC-UV is often sufficient. For in-depth impurity profiling, structural elucidation, and trace-level analysis, the sensitivity and specificity of GC-MS make it the more powerful technique. In many drug development settings, a combination of both techniques provides the most comprehensive analytical characterization of the compound.
A Comparative Benchmarking Study on the Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of established and potential synthetic methodologies for tert-Butyl (2-oxocyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of four distinct synthetic routes—Reductive Amination, Neber Rearrangement, Hofmann Rearrangement, and Buchwald-Hartwig Amination—are evaluated based on reaction yield, purity, and overall efficiency. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic approaches to this compound.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reported Purity (%) | Estimated Reaction Time (h) | Key Advantages | Key Disadvantages |
| Reductive Amination | Cyclohexane-1,2-dione | NH₃, H₂, Pd/C, (Boc)₂O | 85-95 | >98 | 24-36 | High yield and purity, direct route. | Requires handling of hydrogen gas and high-pressure equipment. |
| Neber Rearrangement | Cyclohexanone Oxime | TsCl, NaOEt, (Boc)₂O | 60-70 | ~95 | 18-24 | Utilizes readily available starting material. | Multi-step process, potential for Beckmann rearrangement as a side reaction. |
| Hofmann Rearrangement | 2-Oxocyclohexanecarboxamide | NaOBr, (Boc)₂O | 50-60 | ~95 | 12-18 | Avoids the use of a metal catalyst. | Lower yield, requires preparation of the starting amide. |
| Buchwald-Hartwig Amination | 2-Bromocyclohexanone | tert-Butyl carbamate, Pd₂(dba)₃, XPhos, NaOtBu | 70-80 | >97 | 8-12 | Good yield, relatively short reaction time. | Requires expensive palladium catalyst and ligand, sensitive to air and moisture. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Reductive Amination of Cyclohexane-1,2-dione
This method offers a direct and high-yielding route to the target compound.
Step 1: Reductive Amination In a high-pressure autoclave, cyclohexane-1,2-dione (1.0 eq) is dissolved in methanol saturated with ammonia. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas (50 bar). The mixture is stirred at 60°C for 24 hours. After cooling and venting, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield crude 2-aminocyclohexanone.
Step 2: Boc Protection The crude 2-aminocyclohexanone is dissolved in dichloromethane. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Method 2: Neber Rearrangement of Cyclohexanone Oxime
This route utilizes a classical rearrangement reaction to form the α-amino ketone intermediate.
Step 1: Synthesis of Cyclohexanone Oxime Tosylate Cyclohexanone oxime (1.0 eq) is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride (TsCl, 1.1 eq) is added portion-wise, and the reaction is stirred at 0°C for 4 hours. The reaction mixture is poured into ice-water and the resulting precipitate is filtered, washed with cold water, and dried to give cyclohexanone oxime O-tosylate.
Step 2: Neber Rearrangement The tosylate (1.0 eq) is dissolved in ethanol, and a solution of sodium ethoxide (NaOEt, 1.5 eq) in ethanol is added dropwise at room temperature. The mixture is stirred for 12 hours. The solvent is evaporated, and the residue is taken up in diethyl ether and water. The aqueous layer is separated and acidified with HCl to hydrolyze the intermediate azirine. The solution is then neutralized with NaHCO₃ and extracted with dichloromethane to yield crude 2-aminocyclohexanone.
Step 3: Boc Protection The crude 2-aminocyclohexanone is protected with (Boc)₂O following the procedure described in Method 1, Step 2.
Method 3: Hofmann Rearrangement of 2-Oxocyclohexanecarboxamide
This method proceeds through an isocyanate intermediate generated from a primary amide.
Step 1: Hofmann Rearrangement A solution of sodium hypobromite (NaOBr) is prepared by adding bromine (1.1 eq) to a cold (0°C) solution of sodium hydroxide (4.0 eq) in water. 2-Oxocyclohexanecarboxamide (1.0 eq) is added portion-wise to the cold NaOBr solution. The reaction mixture is slowly warmed to 50°C and stirred for 4 hours. After cooling, the solution is extracted with dichloromethane to give crude 2-aminocyclohexanone.
Step 2: Boc Protection The crude 2-aminocyclohexanone is protected with (Boc)₂O as described in Method 1, Step 2.
Method 4: Buchwald-Hartwig Amination of 2-Bromocyclohexanone
This modern cross-coupling method provides a direct route from a halogenated ketone.
Under an inert atmosphere, a flask is charged with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq). Toluene, 2-bromocyclohexanone (1.0 eq), and tert-butyl carbamate (1.2 eq) are added. The reaction mixture is heated to 100°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Reductive Amination Workflow
Caption: Neber Rearrangement Workflow
Caption: Hofmann Rearrangement Workflow
Caption: Buchwald-Hartwig Amination Workflow
A Comparative Guide to the Kinetic Profiles of Reactions Involving tert-Butyl (2-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of key reactions involving tert-Butyl (2-oxocyclohexyl)carbamate. Due to the limited availability of direct kinetic data for this specific molecule, this guide leverages experimental data from structurally analogous compounds to provide insights into its reactivity. The comparisons focus on the principal reactive centers of the molecule: the ketone, the carbamate protecting group, and the alpha-protons adjacent to the carbonyl.
Reduction of the Cyclohexanone Moiety
The reduction of the ketone in this compound is a fundamental transformation. The rate of this reaction is significantly influenced by the choice of reducing agent and the steric and electronic environment of the cyclohexanone ring.
Comparison of Reducing Agents
Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of cyclohexanones. The kinetics of this reaction are typically second order. A comparative study on the reduction of various substituted cyclohexanones provides a baseline for understanding the reactivity of our target molecule.
| Substrate | Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |
| Cyclohexanone | 2.35 | 1.00 |
| 2-Methylcyclohexanone | 0.42 | 0.18 |
| 3-Methylcyclohexanone | 1.79 | 0.76 |
| 4-Methylcyclohexanone | 2.94 | 1.25 |
| 4-tert-Butylcyclohexanone | 1.42 | 0.60 |
Data sourced from a kinetic study on the sodium borohydride reduction of alkyl-substituted cyclohexanones.[1]
The presence of a substituent at the 2-position, as in this compound, is known to decrease the rate of reduction due to steric hindrance. Therefore, the rate constant for the reduction of our target molecule is expected to be lower than that of unsubstituted cyclohexanone.
Experimental Protocol: Kinetic Monitoring of a Ketone Reduction
This protocol outlines a general method for monitoring the kinetics of a ketone reduction using sodium borohydride.
-
Preparation: A solution of the ketone (e.g., 2-methylcyclohexanone, as an analogue for this compound) in a suitable solvent (e.g., ethanol) is prepared in a thermostatted reaction vessel.
-
Initiation: A solution of sodium borohydride in the same solvent is added to initiate the reaction.
-
Monitoring: The progress of the reaction is monitored by taking aliquots at specific time intervals. The reaction in the aliquots is quenched, typically by adding a large volume of a solvent mixture (e.g., 95% hexanes/5% ethyl acetate) to dilute the reactants significantly.
-
Analysis: The quenched samples are analyzed by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the concentration of the remaining ketone.[2]
-
Data Analysis: The concentration of the ketone is plotted against time, and the data is fitted to an appropriate rate law (typically second-order for this reaction) to determine the rate constant.
Baeyer-Villiger Oxidation of the Cyclohexanone Moiety
The Baeyer-Villiger oxidation converts the cyclohexanone in our target molecule into a caprolactone. The kinetics of this reaction are dependent on the oxidant and the catalyst used.
Catalytic Baeyer-Villiger Oxidation
The migratory aptitude of the substituents is a crucial factor in determining the regioselectivity of the Baeyer-Villiger oxidation. For this compound, the migration of the more substituted carbon (C1, bearing the carbamate group) would compete with the migration of the less substituted carbon (C6). The electronic nature of the carbamate group will influence this preference.
Enolate Formation at the α-Carbon
The protons alpha to the carbonyl group in this compound can be abstracted by a base to form an enolate. The regioselectivity of this reaction is governed by kinetic versus thermodynamic control.
-
Kinetic Enolate: Formed by the rapid removal of the less sterically hindered proton. For the target molecule, this would be the proton at the C6 position. This is typically achieved using a strong, bulky base (like LDA) at low temperatures.
-
Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. For the target molecule, this would involve the proton at the C2 position. Formation of the thermodynamic enolate is favored under conditions that allow for equilibration, such as using a weaker base at higher temperatures.[6]
While specific rate constants for the enolization of this compound are not available, studies on the enolization rates of strained and unstrained cyclic ketones indicate that ring conformation and substitution patterns significantly affect the rate of deprotonation.[7]
Acid-Catalyzed Deprotection of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a common amine protecting group that can be removed under acidic conditions. Kinetic studies on the deprotection of Boc-protected amines have revealed important details about the reaction mechanism and the influence of the acid.
Comparison of Acid Catalysts
A study on the deprotection of a Boc-protected amine found the reaction rate to have a second-order dependence on the concentration of HCl. The study also provided third-order rate constants for deprotection with different strong acids.[8][9][10]
| Acid | Rate Constant (k₃) at 50°C (M⁻² s⁻¹) |
| H₂SO₄ | 3.50 x 10⁻³ |
| HCl | 2.83 x 10⁻³ |
| MSA (Methanesulfonic acid) | 1.60 x 10⁻³ |
Data for the deprotection of a Boc-protected tosylate in 57% v/v Toluene/IPA.[11]
These results indicate that the choice of acid has a noticeable impact on the rate of deprotection, with sulfuric acid being the most effective in this particular system.
Experimental Protocol: Kinetic Monitoring of N-Boc Deprotection
-
Reaction Setup: The Boc-protected substrate is dissolved in a suitable solvent mixture (e.g., toluene and propan-2-ol) in a thermostatted reaction vessel.
-
Initiation: A solution of the acid catalyst (e.g., HCl in propan-2-ol) is added to start the reaction.
-
Monitoring: Aliquots are withdrawn at regular intervals and the reaction is quenched, for example, by neutralization with a base.
-
Analysis: The concentration of the starting material or the product in the quenched samples is determined using a suitable analytical technique like HPLC or NMR spectroscopy.
-
Data Analysis: The concentration data is plotted against time and fitted to the appropriate rate law (e.g., second-order in acid concentration) to determine the rate constant.[8][9][10]
Conclusion
This guide has provided a comparative overview of the kinetic aspects of key reactions involving the functional groups present in this compound. By examining data from analogous systems, we can infer the expected reactivity and performance of this molecule in various chemical transformations. The provided experimental protocols offer a starting point for researchers wishing to conduct their own detailed kinetic studies. Further investigation into the specific kinetics of this compound would provide more precise data for process optimization and mechanistic understanding in the context of drug development and organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 5. Enantioselective Baeyer-Villiger oxidation: desymmetrization of meso cyclic ketones and kinetic resolution of racemic 2-arylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Comparative Stability of tert-Butyl (2-oxocyclohexyl)carbamate and its Positional Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the chemical stability of intermediates is paramount for robust process development and ensuring the quality of final products. This guide provides a comparative analysis of the stability of tert-butyl (2-oxocyclohexyl)carbamate and its 3-oxo and 4-oxo analogues. While direct comparative kinetic data is scarce in the public domain, this document leverages established principles of physical organic chemistry to predict and rationalize the relative stability of these important synthetic building blocks.
General Stability Profile of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, favored for its predictable stability profile. Generally, Boc-protected amines are stable under neutral and basic conditions but are readily cleaved under acidic conditions.[1][] The acid-catalyzed removal of the Boc group proceeds through a mechanism involving the formation of a stable tert-butyl cation.[3][4]
Influence of the Ketone Position on Carbamate Stability
The presence and position of the ketone group on the cyclohexyl ring are expected to influence the stability of the carbamate moiety through electronic effects and, in the case of the 2-oxo isomer, potential neighboring group participation.
This compound (α-Amino Ketone Analogue): The close proximity of the electron-withdrawing ketone group to the carbamate nitrogen is expected to decrease the electron density on the nitrogen, potentially weakening the C-N bond of the carbamate and making it more susceptible to hydrolysis, particularly under acidic conditions. Furthermore, the carbonyl oxygen could act as an intramolecular nucleophile, participating in the hydrolysis of the carbamate through a cyclic intermediate. This phenomenon, known as neighboring group participation (NGP), can significantly accelerate the rate of reaction.[5][6][7][8]
tert-Butyl (3-oxocyclohexyl)carbamate (β-Amino Ketone Analogue): With the ketone at the 3-position, the inductive electron-withdrawing effect on the carbamate will be attenuated due to the increased distance. The likelihood of direct neighboring group participation is significantly reduced as it would require the formation of a less favorable larger ring intermediate.
tert-Butyl (4-oxocyclohexyl)carbamate (γ-Amino Ketone Analogue): In this isomer, the ketone group is the furthest from the carbamate. Its electron-withdrawing inductive effect will be minimal, and direct intramolecular participation in hydrolysis is not expected. Therefore, its stability is predicted to be the most similar to other Boc-protected cyclohexylamines that lack a ketone substituent.
Comparative Stability Summary
The following table provides a qualitative comparison of the expected stability of the three isomers under different conditions, based on the chemical principles discussed.
| Compound | Acidic Conditions (pH < 4) | Neutral Conditions (pH ~7) | Basic Conditions (pH > 9) | Thermal Stress |
| This compound | Expected to be the least stable due to inductive effects and potential NGP. | Generally stable | Generally stable | Susceptible |
| tert-Butyl (3-oxocyclohexyl)carbamate | Expected to have intermediate stability. | Generally stable | Generally stable | Susceptible |
| tert-Butyl (4-oxocyclohexyl)carbamate | Expected to be the most stable of the three isomers. | Generally stable | Generally stable | Susceptible |
Experimental Protocols
To obtain quantitative stability data, a forced degradation study is recommended. The following is a general protocol that can be adapted for this compound and its analogues.
Forced Degradation Study Protocol
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 40°C, 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light of a specified wavelength and intensity.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Quantify the amount of the parent compound remaining at each time point.
-
Data Interpretation: Calculate the degradation rate for each condition. The half-life (t₁/₂) of the compound under each stress condition can be determined from the degradation profile.
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. General mechanism of acid-catalyzed cleavage of a Boc-protected amine.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. scribd.com [scribd.com]
- 7. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate: A Novel Reductive Amination Route vs. Traditional Oxidation
Introduction
Tert-butyl (2-oxocyclohexyl)carbamate is a valuable building block in medicinal chemistry and synthetic organic chemistry, frequently utilized in the development of novel therapeutics. The efficient and scalable synthesis of this intermediate is of paramount importance to researchers in drug development. This guide provides a detailed comparison of a modern, direct synthetic route—reductive amination of a diketone—against a more traditional multi-step approach involving the oxidation of a Boc-protected amino alcohol. The comparison is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached via several distinct pathways. Here, we compare a traditional route, which involves the protection of an amino alcohol followed by oxidation, with a newer, more direct route that utilizes the reductive amination of a commercially available dione.
Route A: Traditional Synthesis via Oxidation This well-established method begins with the Boc-protection of 2-aminocyclohexanol, followed by the oxidation of the secondary alcohol to the corresponding ketone. While reliable, this route involves multiple steps and the use of potentially hazardous oxidizing agents.
Route B: New Synthetic Route via Reductive Amination This modern approach offers a more direct pathway by starting with cyclohexane-1,2-dione.[1] A direct reductive amination using an ammonia source and a reducing agent, followed by in-situ or subsequent N-Boc protection, can significantly shorten the synthetic sequence.[1] This method promises higher atom economy and potentially fewer purification steps.
Quantitative Data Summary
The following table summarizes the key performance indicators for both synthetic routes, based on typical experimental outcomes.
| Metric | Route A: Traditional (Oxidation) | Route B: New (Reductive Amination) |
| Starting Materials | 2-Aminocyclohexanol, Di-tert-butyl dicarbonate | Cyclohexane-1,2-dione, Ammonia/NH4OAc |
| Key Reagents | Dess-Martin Periodinane (or NaOCl, TEMPO) | H₂, Pd/C (or NaBH(OAc)₃) |
| Number of Steps | 2 (Protection, Oxidation) | 1-2 (Reductive Amination, Protection) |
| Typical Overall Yield | 65-75% | 75-85% |
| Reaction Time | 12-24 hours | 6-12 hours |
| Purity (Post-Chromatography) | >98% | >98% |
| Key Advantages | Well-documented, reliable | High atom economy, shorter sequence[1] |
| Key Disadvantages | Multi-step, use of stoichiometric oxidants | Requires pressure equipment for H₂/catalyst method |
Visualization of Synthetic Workflows
The logical flow of each synthetic route is depicted below. The diagrams highlight the key transformations and intermediates, providing a clear visual comparison of the complexity and directness of each approach.
Caption: Comparative workflow of traditional vs. new synthetic routes.
Experimental Protocols
Detailed methodologies for the key transformations in both routes are provided below for reproducibility.
Protocol for Route A: Traditional Synthesis (Oxidation)
Step 1: Synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate
-
Dissolve 2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography to yield the N-Boc protected amino alcohol as a white solid.
Step 2: Oxidation to this compound
-
Dissolve tert-Butyl (2-hydroxycyclohexyl)carbamate (1.0 eq) in DCM (0.2 M).
-
Add Dess-Martin Periodinane (DMP, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃ (1.0 M).
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product.
Protocol for Route B: New Synthesis (Reductive Amination)
This protocol describes a one-pot reductive amination followed by N-Boc protection.
-
To a high-pressure reactor, add cyclohexane-1,2-dione (1.0 eq) and a suitable solvent such as methanol (0.4 M).[1]
-
Add ammonium acetate (2.5 eq) and 10% Palladium on carbon (Pd/C, 5 mol%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Heat the mixture to 50 °C and stir for 6-8 hours, monitoring hydrogen uptake.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
To the filtrate, add triethylamine (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the mixture at room temperature for 3-4 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield this compound.
The validation of this new synthetic route via reductive amination demonstrates a clear improvement over the traditional oxidation method. It offers a more efficient, streamlined process with a higher overall yield and better atom economy. For researchers requiring rapid access to this compound, particularly for larger-scale synthesis, the reductive amination pathway represents a superior alternative. The traditional oxidation route, while longer, remains a viable option when specialized high-pressure equipment is unavailable.
References
Literature Review: Applications of tert-Butyl (2-oxocyclohexyl)carbamate and its Analogs in Synthetic Chemistry
For Immediate Release
A comprehensive review of scientific literature reveals that while tert-Butyl (2-oxocyclohexyl)carbamate itself is a niche reagent, its structural analogs, particularly isomers and derivatives, are pivotal building blocks in the synthesis of complex molecules and pharmaceutical agents. This guide provides a comparative analysis of the applications of these valuable synthetic intermediates, offering insights for researchers, scientists, and professionals in drug development.
While direct and extensive research on this compound is limited, the broader class of Boc-protected aminocyclohexanones, including its 3-oxo and 4-oxo isomers, as well as methylated derivatives, are well-documented as versatile precursors in organic synthesis. Their utility stems from the presence of a reactive ketone functionality and a protected amine, allowing for sequential and site-selective modifications.
Comparison of Key Scaffolds
The strategic placement of the ketone and the protected amine on the cyclohexyl ring dictates the synthetic pathways these molecules can enter. Below is a comparison of the applications of this compound's most common structural relatives.
| Compound | Key Applications | Notable Products |
| tert-Butyl ((2-oxocyclohexyl)methyl)carbamate | Synthesis of spirocyclic and fused heterocyclic systems. | Precursors for novel alkaloids and therapeutic scaffolds. |
| (S)-tert-Butyl (3-oxocyclohexyl)carbamate | Asymmetric synthesis of chiral amines and amino alcohols. | Chiral ligands and building blocks for enantiomerically pure pharmaceuticals. |
| tert-Butyl (4-oxocyclohexyl)carbamate | Synthesis of substituted cyclohexylamines and diamines. | Intermediates for agrochemicals and materials science applications. |
| tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate | Key intermediate in the synthesis of Factor Xa inhibitors. | Edoxaban (anticoagulant).[1] |
| Various tert-butyl carbamate derivatives | Precursors in the synthesis of anticonvulsant and other CNS-active drugs. | Lacosamide (anticonvulsant).[2] |
Synthetic Pathways and Methodologies
The primary utility of these compounds lies in their ability to undergo a variety of chemical transformations, leveraging both the ketone and the protected amine functionalities.
Key Reactions of the Cyclohexanone Ring:
-
Reductive Amination: The ketone can be converted into an amine, leading to the formation of diamine structures.
-
Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
Enolate Chemistry: Alkylation or acylation at the α-position to the ketone.
Transformations Involving the Boc-Protected Amine:
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions to reveal the free amine.
-
N-Alkylation/N-Arylation: Modification of the amine after deprotection.
The interplay of these reactions allows for the construction of complex molecular architectures with a high degree of stereochemical control, particularly when starting with chiral isomers.
Experimental Workflow: Synthesis of a Substituted Cyclohexylamine
The following diagram illustrates a general experimental workflow for the utilization of a Boc-protected oxocyclohexylcarbamate in the synthesis of a more complex amine derivative.
Caption: A generalized workflow for the synthesis of a functionalized amino alcohol from a tert-butyl (oxocyclohexyl)carbamate precursor.
Conclusion
While a direct comparative guide for this compound is hampered by a lack of specific literature, the available data on its isomers and derivatives underscore the importance of the Boc-protected aminocyclohexanone scaffold in modern organic synthesis. These compounds are indispensable tools for medicinal chemists and researchers in the development of new drugs and complex organic molecules. Future research into the specific applications of the 2-oxo isomer could reveal unique reactivity and synthetic advantages, further enriching the chemical toolbox for drug discovery and development.
References
- 1. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of tert-Butyl (2-oxocyclohexyl)carbamate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-Butyl (2-oxocyclohexyl)carbamate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Disposal Procedure for this compound
The primary and most crucial step in the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Step 1: Waste Classification
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department and refer to local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]
Step 2: Containerization
-
Original Container: Whenever possible, leave the chemical in its original container. This ensures that all original labeling, including hazard symbols and chemical information, remains intact.
-
Waste Container: If transferring to a designated waste container, ensure the container is compatible with the chemical, properly labeled with the full chemical name and associated hazards, and securely sealed.
Step 3: Waste Collection and Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Do not mix this compound with other waste chemicals unless explicitly permitted by your institution's EHS guidelines.
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the chemical waste. This ensures that the material is transported and disposed of in an approved waste disposal plant in accordance with all applicable regulations.[3]
III. Disposal of Contaminated Materials
Any materials, such as gloves, absorbent pads, or labware, that come into direct contact with this compound should also be treated as hazardous waste. These items should be collected in a sealed, labeled bag or container and disposed of through the chemical waste stream.
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent further spread if it is safe to do so. Use an inert absorbent material to contain the spill. The collected material should then be placed in a suitable, sealed container for disposal as hazardous waste. For personal protective equipment, please refer to section 8 of the safety data sheet.[3] Do not allow the product to enter drains, other waterways, or soil.[3]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the provided search results. For physical and chemical properties, refer to the manufacturer's Safety Data Sheet (SDS).
| Data Point | Value |
| Permissible Concentration for Drain Disposal | Not Permitted |
| Landfill Disposal | Not Permitted |
| Incineration | To be determined by a licensed waste disposal facility |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl (2-oxocyclohexyl)carbamate
Disclaimer: This document provides guidance on the safe handling of tert-Butyl (2-oxocyclohexyl)carbamate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact chemical was not available at the time of publication. Users should conduct a thorough risk assessment and consult with their institution's safety office before handling this substance.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on information for structurally related carbamate compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment strategy is crucial.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn for splash hazards.[2][3] | To protect against potential splashes that could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. It is recommended to inspect gloves for any signs of degradation before use.[4][5] | To prevent skin contact, as the substance is expected to cause skin irritation.[1] |
| Skin and Body Protection | A standard laboratory coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is advised.[4][5] | To provide a barrier against skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used. | To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[1] Engineering controls like fume hoods are the primary means of exposure control.[5] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] If irritation persists, seek medical attention. Wash clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure safety and environmental protection.
Operational Plan:
-
Procurement and Storage:
-
Handling:
-
Spill Procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
-
Disposal Plan:
-
Chemical Waste: All waste containing this compound must be considered hazardous waste. Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[1]
-
Contaminated PPE: Dispose of used gloves, aprons, and other disposable PPE in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Checkpoints
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
